molecular formula C20H14O3 B158215 4'-O-Methylirenolone CAS No. 159853-36-8

4'-O-Methylirenolone

Cat. No.: B158215
CAS No.: 159853-36-8
M. Wt: 302.3 g/mol
InChI Key: PVZKBQMWQRUUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-O-Methylirenolone is a synthetic, non-aromatizable anabolic-androgenic steroid analog designed for scientific research. As a potent and selective agonist of the androgen receptor (AR), it binds with high affinity and is not significantly bound by human serum sex hormone-binding globulin (SHBG), making it an exceptional tool for studying AR signaling and function in cellular models without interference from plasma proteins . Its primary research applications include use as a hot ligand in androgen receptor ligand binding assays and as a molecular probe to investigate the mechanisms of androgen action in various cell lines and tissues . The compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this potent bioactive compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-23-14-8-5-12(6-9-14)15-10-7-13-3-2-4-16-19(13)17(15)11-18(21)20(16)22/h2-11,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZKBQMWQRUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C(=O)C4=CC=CC(=C43)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348561
Record name 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

159853-36-8
Record name 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159853-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 - 223 °C
Record name 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 4'-O-Methylirenolone: A Technical Guide on a Putative Phytoalexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 4'-O-Methylirenolone, a methylated derivative of the known phytoalexin, irenolone (B158011). While the parent compound, irenolone, has been isolated and characterized from natural sources, public domain scientific literature on the natural discovery and isolation of this compound is not currently available. This document provides a comprehensive overview of the discovery and isolation of irenolone as a foundational context. It further presents the available chemical data for this compound and posits a hypothetical biosynthetic pathway. Detailed experimental protocols for the isolation of irenolone are provided as a practical guide for researchers working with related phenalenone-type phytoalexins. The guide aims to be a valuable resource for professionals in natural product chemistry, phytopathology, and drug discovery.

Introduction to Irenolone and its Methylated Derivative

Irenolone is a phenalenone-type phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. The discovery of these compounds has opened avenues for research into new antifungal agents and plant defense mechanisms. This compound is the 4'-O-methylated derivative of irenolone. While its existence is confirmed in chemical databases, its natural occurrence and biological role are yet to be detailed in scientific literature.

The Parent Compound: Irenolone

Irenolone was first identified as a phytoalexin from bananas and plantains, specifically from the genus Musa.[1][2][3][4] Its production is induced in these plants upon infection by pathogenic fungi, most notably Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease.[4][5][6] The structure of irenolone has been elucidated as 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one.

This compound: An Enigmatic Derivative

This compound, with the chemical formula C20H14O3, is structurally characterized by the methylation of the hydroxyl group at the 4'-position of the phenyl ring of irenolone.[7] While commercially available for research purposes, peer-reviewed scientific publications detailing its isolation from a natural source, its biological activities, or its specific role in plant defense are not available at the time of this writing. The study of O-methyltransferases in Musa species suggests that methylated phenalenones are part of the plant's chemical defense arsenal, making the natural occurrence of this compound plausible.[8]

Physicochemical and Structural Data

A summary of the available quantitative data for both irenolone and this compound is presented below for comparative analysis.

PropertyIrenoloneThis compound
Molecular Formula C19H12O3C20H14O3
Molecular Weight 288.3 g/mol 302.3 g/mol
IUPAC Name 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one
CAS Number 149184-19-0Not available
PubChem CID 2754650638391

Hypothetical Biosynthetic Pathway and Relationship

The biosynthesis of phenalenone phytoalexins in Musa is known to involve O-methyltransferases.[8] It is hypothesized that irenolone is a precursor to this compound through an enzymatic methylation step.

Irenolone Irenolone (2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one) Methylirenolone This compound (2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one) Irenolone->Methylirenolone O-Methyltransferase (Hypothetical)

Caption: Hypothetical enzymatic methylation of irenolone to this compound.

Experimental Protocols: Isolation of Irenolone from Musa species

As no specific protocol for the isolation of this compound from natural sources is available, a detailed methodology for the isolation of its parent compound, irenolone, is provided below. This protocol is based on established methods for the extraction of phenalenone phytoalexins from Musa tissue.

General Workflow for Phytoalexin Isolation

cluster_0 Sample Preparation cluster_1 Extraction & Partitioning cluster_2 Purification & Identification Infection Induction of Phytoalexins (e.g., Fungal Infection) Harvest Harvesting of Infected Plant Tissue (e.g., Rhizomes, Leaves) Infection->Harvest Homogenization Homogenization in Solvent (e.g., Methanol (B129727)/Water) Harvest->Homogenization Filtration Filtration Homogenization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Evaporation->Partitioning Chromatography Chromatography (e.g., Column, HPLC) Partitioning->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis Spectroscopic Analysis (NMR, MS) Fractionation->Analysis Isolated_Compound Irenolone Analysis->Isolated_Compound Structure Elucidation

Caption: General experimental workflow for the isolation of phytoalexins like irenolone.

Detailed Protocol

Materials:

  • Infected plant material (e.g., rhizomes of Musa acuminata)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane (B92381)

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • Standard laboratory glassware and equipment (blender, rotary evaporator, chromatography columns, HPLC system)

Procedure:

  • Extraction:

    • Freshly harvested, infected plant tissue is washed, cut into small pieces, and homogenized in a blender with an 80:20 mixture of methanol and water.

    • The homogenate is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • Partitioning:

    • The resulting aqueous extract is partitioned successively with hexane and then ethyl acetate.

    • The ethyl acetate fraction, which contains the phenalenones, is collected and dried over anhydrous sodium sulfate.

    • The solvent is then removed under reduced pressure to yield a crude extract.

  • Column Chromatography:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the compounds of interest are pooled, concentrated, and further purified by semi-preparative HPLC.

    • A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.

    • The peak corresponding to irenolone is collected.

  • Structure Elucidation:

    • The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Future Perspectives

The parent compound, irenolone, exhibits antifungal properties, which is consistent with its role as a phytoalexin. The biological activity of this compound remains to be investigated. Methylation can significantly alter the biological activity of natural products, potentially affecting their potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Targeted isolation studies in Musa species to confirm the natural occurrence of this compound.

  • Total synthesis of this compound to obtain sufficient quantities for biological screening.

  • In-depth evaluation of its antifungal, antibacterial, and other potential pharmacological activities.

  • Elucidation of the specific O-methyltransferase responsible for its biosynthesis.

Conclusion

While this compound is a structurally defined compound, its presence in nature and its biological functions are yet to be established in the scientific literature. The study of its parent compound, irenolone, provides a strong foundation and a methodological framework for future investigations into this potentially significant natural product. The detailed protocols and compiled data in this guide are intended to facilitate further research into the discovery, isolation, and characterization of this compound and other related phytoalexins.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest to identify and characterize novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. The process of elucidating the chemical structure of a newly isolated compound is a meticulous journey that employs a synergistic array of spectroscopic and analytical techniques. This guide provides a comprehensive overview of the methodologies and data interpretation integral to determining the structure of a hypothetical novel natural product, which we will refer to as 4'-O-Methylirenolone. While specific data for a compound with this name is not available in the current scientific literature, this whitepaper will serve as a detailed procedural roadmap for researchers, scientists, and drug development professionals engaged in the structural characterization of new chemical entities.

The elucidation of a chemical structure is a puzzle where each piece of spectroscopic data provides crucial clues to the molecule's connectivity, functional groups, and stereochemistry. The primary techniques employed in this endeavor are mass spectrometry (MS) for determining the molecular formula, infrared (IR) spectroscopy for identifying functional groups, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments to piece together the carbon-hydrogen framework.

The Elucidation Workflow: A Step-by-Step Approach

The process of determining the structure of a novel compound like this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to build the molecular structure piece by piece.

Elucidation_Workflow cluster_0 Phase 1: Isolation & Purity cluster_1 Phase 2: Molecular Formula & Functional Groups cluster_2 Phase 3: Structural Assembly cluster_3 Phase 4: Stereochemistry & Confirmation Isolation Isolation from Natural Source Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification Purity_Assessment Purity Assessment (e.g., LC-MS, NMR) Purification->Purity_Assessment HRMS High-Resolution Mass Spectrometry (HRMS) Purity_Assessment->HRMS IR_Spec Infrared (IR) Spectroscopy Purity_Assessment->IR_Spec UV_Vis UV-Vis Spectroscopy Purity_Assessment->UV_Vis NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D IR_Spec->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereo_Analysis Stereochemical Analysis (NOESY, ROESY) NMR_2D->Stereo_Analysis Confirmation Structure Confirmation Stereo_Analysis->Confirmation X_Ray X-ray Crystallography (if crystalline) X_Ray->Confirmation

Figure 1: A generalized workflow for the structure elucidation of a novel natural product.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and, from this, the molecular formula.

Methodology: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured. The high accuracy of the mass measurement allows for the determination of a unique elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology: A small amount of the dry sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Methodology: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. A series of NMR experiments are performed:

  • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms (e.g., sp³, sp², sp).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry.

Data Presentation

Quantitative data from spectroscopic analyses should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical NMR Spectroscopic Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm) (J in Hz)COSY CorrelationsHMBC Correlations
1170.1--H-2, H-3
245.32.50 (dd, 8.0, 4.0)H-3C-1, C-3, C-4
372.14.10 (m)H-2, H-4C-1, C-2, C-4, C-5
435.81.80 (m), 1.95 (m)H-3, H-5C-2, C-3, C-5, C-6
5125.45.80 (d, 10.0)H-6C-3, C-4, C-6, C-7
6130.26.10 (dd, 10.0, 2.0)H-5C-4, C-5, C-7
7155.6--H-5, H-6, H-8
8110.36.80 (d, 8.5)H-9C-7, C-9, C-10
9148.9--H-8, H-10, OMe
10115.26.95 (d, 8.5)H-8C-8, C-9
4'-OMe55.93.85 (s)-C-9

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/zDifference (ppm)Proposed Formula
[M+H]⁺251.1234251.1230-1.6C₁₄H₁₉O₄⁺
[M+Na]⁺273.1053273.1049-1.5C₁₄H₁₈O₄Na⁺

Biological Activity and Signaling Pathways

Should preliminary biological screening indicate that this compound possesses, for example, anti-inflammatory activity, further studies would be warranted to elucidate its mechanism of action. A common pathway implicated in inflammation is the NF-κB signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Action of this compound Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IKK->NFκB releases IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocates to Compound This compound Compound->IKK inhibits Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription initiates

Figure 2: A potential signaling pathway inhibited by this compound.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the careful acquisition and interpretation of data from a suite of modern analytical techniques. By combining the information from mass spectrometry, IR spectroscopy, and a variety of NMR experiments, a complete and unambiguous structure can be proposed. This detailed structural information is paramount for understanding the compound's chemical properties, developing synthetic routes, and investigating its biological activity and potential as a therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for the successful characterization of new chemical entities.

Spectroscopic and Synthetic Profile of 4'-O-Methylirenolone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one. Due to the limited availability of direct experimental data in the public domain, this document compiles predicted spectroscopic data based on the analysis of structurally related phenalenone derivatives. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are presented to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the synthesis, identification, and further investigation of this compound and its analogs in the context of chemical research and drug development.

Chemical Identity

  • Trivial Name: this compound

  • Systematic Name: 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

  • Molecular Formula: C₂₀H₁₄O₃

  • Molecular Weight: 302.33 g/mol

  • Chemical Structure:

    G compound compound

    Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for structurally similar phenalenone derivatives and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 14.0 - 15.0s1H2-OH
~ 7.8 - 8.5m5HAromatic-H (Phenalenone core)
~ 7.5 - 7.7d2HAromatic-H (H-2', H-6')
~ 6.9 - 7.1d2HAromatic-H (H-3', H-5')
~ 6.8 - 7.0d1HAromatic-H (Phenalenone core)
3.89s3H4'-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 185.0C=O (C-1)
~ 165.0C-OH (C-2)
~ 160.0C-O (C-4')
~ 110.0 - 140.0Aromatic C
~ 55.5-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch (intramolecularly hydrogen-bonded)
~ 3050MediumAromatic C-H stretch
~ 1640StrongC=O stretch (conjugated ketone)
~ 1600, 1580, 1450Medium-StrongAromatic C=C skeletal vibrations
~ 1250StrongAryl-O-CH₃ asymmetric stretch
~ 1030MediumAryl-O-CH₃ symmetric stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
302100[M]⁺
287Moderate[M - CH₃]⁺
274Moderate[M - CO]⁺
135Moderate[C₉H₇O]⁺ (phenalenone fragment)
107Moderate[C₇H₇O]⁺ (methoxyphenyl fragment)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar phenalenone derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good control over the regiochemistry of the aryl-aryl bond formation.

synthesis_workflow start 2-Bromo-1H-phenalen-1-one reaction Suzuki-Miyaura Coupling start->reaction reagent1 4-Methoxyphenylboronic acid reagent1->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ base->reaction solvent Toluene/Ethanol/H₂O solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1H-phenalen-1-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse program.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

  • For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

Data Acquisition:

  • GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Direct Insertion Probe: Insert the probe into the ion source of the mass spectrometer and heat it to volatilize the sample.

  • Acquire the mass spectrum in EI mode, typically at 70 eV.

Signaling Pathways and Experimental Workflows

At present, there is no specific signaling pathway that has been described for this compound in the scientific literature. Research into the biological activity of this compound is still in its early stages. The following diagram illustrates a general workflow for screening a novel compound like this compound for biological activity.

biological_screening_workflow compound This compound in_vitro In Vitro Screening compound->in_vitro Initial Screening cell_based Cell-Based Assays in_vitro->cell_based Promising Hits target_id Target Identification cell_based->target_id Mechanism of Action in_vivo In Vivo Studies cell_based->in_vivo Efficacy & Toxicity lead_opt Lead Optimization target_id->lead_opt in_vivo->lead_opt

Caption: General workflow for biological activity screening.

Conclusion

This compound is a phenalenone derivative with potential for further investigation in various scientific fields. This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols to facilitate its synthesis and characterization. The presented information is intended to support researchers in their efforts to explore the chemical and biological properties of this and related compounds. Experimental verification of the predicted data is a critical next step in advancing the understanding of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irenolone is a naturally occurring phenylnaphthalene, a class of compounds characterized by a naphthalene (B1677914) ring substituted with a phenyl group. It has been identified in certain plant species, including fruits of the Musa genus, such as bananas. The structure of Irenolone, featuring hydroxyl groups, presents opportunities for chemical modification to explore potential enhancements in its biological activities. One such modification is O-methylation, leading to derivatives like 4'-O-Methylirenolone. This guide details the known properties of Irenolone and the predicted characteristics of its 4'-O-methylated counterpart, providing a foundational resource for researchers interested in this compound family.

Chemical Structures

The chemical structures of Irenolone and the proposed this compound are depicted below. The methylation at the 4'-position on the phenyl ring is the key structural difference.

structures cluster_irenolone Irenolone cluster_methylirenolone This compound irenolone irenolone methylirenolone methylirenolone caption1 Figure 1: Chemical structure of Irenolone. caption2 Figure 2: Proposed chemical structure of this compound.

Chemical structure of Irenolone

Figure 1: Chemical structure of Irenolone.

The structure of this compound involves the replacement of the hydrogen atom on the hydroxyl group at the 4' position of the phenyl ring of Irenolone with a methyl (-CH3) group.

Figure 2: Proposed chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for Irenolone is summarized in the table below. The properties of this compound are predicted based on the known effects of O-methylation on similar phenolic compounds.

Table 1: Physical and Chemical Properties of Irenolone

PropertyValueSource
Molecular Formula C₁₉H₁₂O₃PubChem
Molecular Weight 288.30 g/mol PubChem
IUPAC Name 2-hydroxy-4-(4-hydroxyphenyl)-1H-phenalen-1-onePubChem
Appearance Not reported-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
pKa Not reported-

Table 2: Predicted Physical and Chemical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₂₀H₁₄O₃Addition of a CH₂ group from methylation.
Molecular Weight 302.33 g/mol Increased by the mass of a CH₂ group (14.03 g/mol ).
IUPAC Name 2-hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-oneReflects the O-methylation at the 4' position.
Appearance Likely a solid at room temperature.Similar to other phenylnaphthalenes.
Melting Point Expected to be similar to or slightly higher than Irenolone.Methylation can affect crystal packing.
Boiling Point Higher than Irenolone.Increased molecular weight and van der Waals forces.
Solubility Decreased solubility in polar solvents (e.g., water), increased solubility in non-polar organic solvents (e.g., diethyl ether, chloroform).The methyl group reduces the polarity of the 4'-hydroxyl group.
pKa The pKa of the remaining phenolic hydroxyl group is expected to be slightly higher than that of Irenolone's phenolic hydroxyls.The electron-donating effect of the methoxy (B1213986) group can influence the acidity of the other hydroxyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, standard methodologies for the O-methylation of phenols and the analysis of phenolic compounds can be adapted.

Proposed Synthesis of this compound

A plausible synthetic route to this compound from Irenolone is through O-methylation of the phenolic hydroxyl group. A general protocol is outlined below.

synthesis_workflow start Dissolve Irenolone in a suitable solvent (e.g., acetone, DMF) add_base Add a weak base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group start->add_base add_methylating_agent Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) add_base->add_methylating_agent reaction Stir the reaction mixture at room temperature or with gentle heating add_methylating_agent->reaction monitoring Monitor the reaction progress by TLC or LC-MS reaction->monitoring workup Quench the reaction and perform aqueous workup monitoring->workup extraction Extract the product with an organic solvent workup->extraction purification Purify the crude product by column chromatography extraction->purification characterization Characterize the final product (NMR, MS, IR) purification->characterization

Figure 3: Proposed workflow for the synthesis of this compound.

Analytical Methods

HPLC is a standard technique for the separation, identification, and quantification of phenolic compounds.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: A Diode Array Detector (DAD) or a UV detector can be used to monitor the elution profile at the absorbance maxima of the compounds.

  • Quantification: Quantification can be achieved by creating a calibration curve with a known standard of the purified compound.

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

  • ¹H NMR: Will confirm the presence of the methoxy group (a singlet around 3.8-4.0 ppm) and the aromatic protons.

  • ¹³C NMR: Will show a signal for the methoxy carbon (around 55-60 ppm) and shifts in the aromatic carbon signals upon methylation.

  • 2D NMR (COSY, HSQC, HMBC): Can be used for the complete assignment of proton and carbon signals.

MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for phenolic compounds.

  • Analysis: High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental composition. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Experimental Assays

While the biological activity of Irenolone is not extensively studied, related phenolic compounds often exhibit antioxidant and anti-inflammatory properties. Methylation can modulate these activities.

In Vitro Antioxidant Activity

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare serial dilutions of the test compound.

  • Add the DPPH solution to each dilution.

  • Incubate in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

In Vitro Anti-inflammatory Activity

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophage cell lines (e.g., RAW 264.7).

  • Culture macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with LPS.

  • Incubate for 24 hours.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Methylirenolone This compound (Hypothesized) Methylirenolone->Signaling_Cascade Inhibition?

Figure 4: Hypothesized anti-inflammatory mechanism of action.

Conclusion

This technical guide provides a summary of the known information on Irenolone and a predictive overview of the physical and chemical properties of its derivative, this compound. While experimental data for this compound is currently lacking, the proposed synthetic route and analytical methods, along with assays to evaluate its potential biological activity, offer a solid foundation for future research. The exploration of such novel derivatives is crucial for the discovery and development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.

The Putative Biosynthesis of 4'-O-Methylirenolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 4'-O-Methylirenolone, a phenylphenalenone phytoalexin found in plants of the Musaceae family, such as bananas and plantains. The biosynthesis of phenylphenalenones is a relatively recent area of research, and this document synthesizes the current understanding of the pathway, from primary metabolites to the final methylated product.

Introduction to this compound and its Precursor, Irenolone (B158011)

Irenolone is a phenylphenalenone, a class of secondary metabolites characterized by a tricyclic phenalene (B1197917) nucleus with a ketone moiety and a phenyl ring. These compounds are known to act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The 4'-O-methylation of irenolone to produce this compound is a key modification that can influence its biological activity, potentially enhancing its antifungal properties by improving its ability to cross biological membranes.

The Putative Biosynthetic Pathway of Irenolone

The biosynthesis of the phenylphenalenone scaffold is distinct from the well-characterized flavonoid and isoflavonoid (B1168493) pathways. It is proposed to proceed through a diarylheptanoid intermediate, which is formed from precursors derived from the phenylpropanoid and polyketide pathways.

The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamoyl-CoA via the phenylpropanoid pathway. This is followed by the condensation of precursors to form a linear diarylheptanoid. Recent studies in Musella lasiocarpa, a close relative of banana, have begun to elucidate the enzymes involved in the formation of dihydrocurcuminoids, which are believed to be the precursors to phenylphenalenones.

The proposed pathway to irenolone involves the following key stages:

  • Formation of Phenylpropanoid Precursors: L-phenylalanine is converted to cinnamoyl-CoA and subsequently to p-coumaroyl-CoA.

  • Formation of the Diarylheptanoid Backbone: A diketide intermediate, formed from the condensation of p-coumaroyl-CoA and malonyl-CoA by a Type III polyketide synthase (PKS), is condensed with a second phenylpropanoid unit (e.g., cinnamoyl-CoA) to form a linear diarylheptanoid.

  • Cyclization to the Phenylphenalenone Scaffold: The diarylheptanoid undergoes a series of enzymatic reactions, including reduction, dehydration, and oxidation, to form an ortho-quinone intermediate. This intermediate then undergoes an intramolecular cyclization to form the core phenylphenalenone structure. While a Diels-Alder reaction has been hypothesized, recent evidence suggests a two-step cyclization mechanism.

  • Modification of the Phenylphenalenone Core: The basic phenylphenalenone scaffold is then likely modified by hydroxylases, such as cytochrome P450 monooxygenases, to produce the specific hydroxylation pattern of irenolone.

The following diagram illustrates the putative biosynthetic pathway leading to irenolone.

Putative_Biosynthesis_of_Irenolone cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway cluster_diarylheptanoid Diarylheptanoid Formation cluster_cyclization Cyclization and Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Diketide Intermediate Diketide Intermediate p-Coumaroyl-CoA->Diketide Intermediate PKS-1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Diketide Intermediate Linear Diarylheptanoid Linear Diarylheptanoid Diketide Intermediate->Linear Diarylheptanoid PKS-2 + Cinnamoyl-CoA Diarylheptanoid ortho-quinone Diarylheptanoid ortho-quinone Linear Diarylheptanoid->Diarylheptanoid ortho-quinone AKR, DHG, PPO/P450 Phenylphenalenone Scaffold Phenylphenalenone Scaffold Diarylheptanoid ortho-quinone->Phenylphenalenone Scaffold DAC (cyclase) Irenolone Irenolone Phenylphenalenone Scaffold->Irenolone Hydroxylases

Putative biosynthetic pathway of Irenolone.

The Final Step: 4'-O-Methylation of Irenolone

The final step in the biosynthesis of this compound is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of irenolone. This reaction is catalyzed by an O-methyltransferase (OMT).

Recent research on the phenylphenalenone-rich plant Musella lasiocarpa has identified several novel O-methyltransferases involved in the biosynthesis of phenylphenalenone phytoalexins. One of these, Ml08G0855, has been shown to be a multifunctional enzyme capable of methylating multiple hydroxyl groups on the phenylphenalenone structure. It is plausible that a homologous enzyme in Musa species is responsible for the specific 4'-O-methylation of irenolone.

The following diagram illustrates this final enzymatic step.

Final 4'-O-methylation of Irenolone.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthesis pathway are largely unavailable due to the early stage of research in this area. However, we can present representative kinetic data for the classes of enzymes that are putatively involved.

Enzyme ClassAbbreviationSubstrateKm (µM)Vmax (pkat/mg protein)Source
Phenylalanine ammonia-lyasePALL-Phenylalanine20 - 300100 - 1500General Plant Biochemistry
Cinnamate-4-hydroxylaseC4HCinnamic acid5 - 5050 - 500General Plant Biochemistry
4-Coumarate:CoA ligase4CLp-Coumaric acid10 - 200100 - 2000General Plant Biochemistry
O-MethyltransferaseOMTCaffeic acid20 - 1505 - 50Plant OMT studies

Note: The values presented are general ranges from various plant species and may not be representative of the specific enzymes in Musa.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be cited in the elucidation of the putative this compound biosynthetic pathway.

Enzyme Assay for O-Methyltransferase (OMT) Activity

This protocol describes a general method for assaying the activity of an O-methyltransferase involved in the methylation of a phenolic compound like irenolone.

Objective: To determine the enzymatic activity of a putative OMT in the methylation of irenolone using S-adenosyl-L-methionine (SAM) as the methyl donor.

Materials:

  • Purified recombinant OMT enzyme

  • Irenolone (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile-water gradient)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of irenolone, and the purified OMT enzyme.

  • Initiation: Start the reaction by adding SAM to the mixture. A typical final concentration is 100 µM.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (irenolone) and the product (this compound).

  • Quantification: Determine the concentration of the product formed by comparing its peak area to a standard curve of this compound.

  • Calculation of Activity: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme (e.g., in pkat/mg protein).

Heterologous Expression and Purification of a Putative Biosynthetic Enzyme

This protocol outlines the general workflow for producing a purified, active enzyme for in vitro characterization.

Objective: To express a candidate gene (e.g., a putative OMT) in a heterologous host (e.g., E. coli) and purify the recombinant protein.

Workflow:

Protein_Expression_Workflow Gene of Interest Gene of Interest Cloning into Expression Vector Cloning into Expression Vector Gene of Interest->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Induction of Protein Expression Induction of Protein Expression Transformation into E. coli->Induction of Protein Expression Cell Lysis Cell Lysis Induction of Protein Expression->Cell Lysis Purification (e.g., Ni-NTA chromatography) Purification (e.g., Ni-NTA chromatography) Cell Lysis->Purification (e.g., Ni-NTA chromatography) Purity and Concentration Analysis (SDS-PAGE, Bradford) Purity and Concentration Analysis (SDS-PAGE, Bradford) Purification (e.g., Ni-NTA chromatography)->Purity and Concentration Analysis (SDS-PAGE, Bradford) Functional Assay Functional Assay Purity and Concentration Analysis (SDS-PAGE, Bradford)->Functional Assay

Workflow for heterologous protein expression.

Conclusion

The putative biosynthetic pathway of this compound represents an exciting and evolving area of plant natural product research. While the general framework of the pathway, proceeding through a diarylheptanoid intermediate, is becoming established, the specific enzymes and their regulation are still largely unknown. The recent identification of key biosynthetic genes in Musella lasiocarpa provides a strong foundation for future research to fully elucidate this important pathway in Musa species. A complete understanding of this pathway could open up new avenues for the development of disease-resistant banana cultivars and novel antifungal agents. Further research, including the characterization of the remaining biosynthetic enzymes and the elucidation of the regulatory networks, is crucial to fully unravel the biosynthesis of this intriguing phytoalexin.

A Comprehensive Technical Guide to 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, is a polycyclic aromatic compound belonging to the phenalenone class. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and potential biological activities based on the current scientific literature. While specific experimental data for this compound is limited, this guide extrapolates potential activities and experimental methodologies from closely related phenalenone derivatives. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name. Synonyms are not widely documented, reflecting its status as a specific, likely non-commercial, chemical entity.

IdentifierValue
Trivial Name This compound
IUPAC Name 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one
Molecular Formula C₂₀H₁₄O₃
Parent Compound Irenolone

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Weight 302.32 g/mol PubChem
Monoisotopic Mass 302.0943 g/mol PubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 302.094294 g/mol PubChem
Topological Polar Surface Area 57.5 ŲPubChem
Heavy Atom Count 23PubChem
Formal Charge 0PubChem
Complexity 466PubChem

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not extensively reported in the public domain. However, the broader class of phenalenone derivatives has been shown to exhibit a range of significant biological activities.[1] These activities provide a strong rationale for investigating this compound for similar properties.

Anticancer Activity

Phenalenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] Potential mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Casein Kinase 2 (CK2) Inhibition: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is a key regulator of cell growth and proliferation.[1] Inhibition of CK2 by phenalenone analogues suggests a potential therapeutic strategy.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells.[2] Fungal phenalenone derivatives have been identified as inhibitors of IDO1, indicating a possible role in cancer immunotherapy.[2]

Antimicrobial Activity

Phenalenones have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[1] This suggests that this compound may possess antimicrobial properties worth exploring, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Activity

Certain phenalenone derivatives have been reported to possess anti-inflammatory properties. This activity is often linked to the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] While direct evidence for this compound is lacking, its structural similarity to other bioactive phenalenones suggests that it may also modulate this pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the synthesis and biological evaluation of related phenalenone derivatives, the following methodologies can be adapted.

Synthesis of 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

A general synthetic approach for phenylphenalenones involves a multi-step process that can be adapted for this compound. A plausible retro-synthetic analysis suggests that the molecule can be constructed from simpler precursors via key reactions like Friedel-Crafts acylations and Suzuki couplings.

Hypothetical Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Naphthalene Derivative Naphthalene Derivative Phenalenone Core Phenalenone Core Naphthalene Derivative->Phenalenone Core Friedel-Crafts Acylation Phenylboronic Acid Derivative Phenylboronic Acid Derivative This compound This compound Phenylboronic Acid Derivative->this compound Brominated Phenalenone Brominated Phenalenone Phenalenone Core->Brominated Phenalenone Bromination Brominated Phenalenone->this compound Suzuki Coupling

Caption: Hypothetical synthetic workflow for this compound.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized through experimental investigation.

Biological Assays

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of CK2.[5][6][7][8]

  • Reaction Setup: In a microplate, combine a specific CK2 peptide substrate, recombinant human CK2 enzyme, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a solution like trichloroacetic acid.

  • Detection: Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods.

  • Quantification: Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or by measuring the absorbance of a colored product in a colorimetric assay.

  • Analysis: Determine the inhibitory activity and calculate the IC₅₀ value.

This assay determines the inhibitory effect of a compound on IDO1 activity.[9][10][11][12]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate recombinant human IDO1 with different concentrations of this compound in an assay buffer containing ascorbic acid and methylene (B1212753) blue.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.[13]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]

  • Reaction Termination and Detection: Stop the reaction and measure the production of kynurenine, a product of the IDO1-catalyzed reaction. This can be done by measuring the absorbance at 320-325 nm or by a colorimetric method involving Ehrlich's reagent.[9][10][11]

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

Given the potential anti-inflammatory activity of phenalenones, the NF-κB signaling pathway is a plausible target for this compound. The following diagram illustrates the canonical NF-κB pathway and a hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound (2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one) is a member of the phenalenone class of compounds with potential for significant biological activity. Based on the activities of related compounds, it is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a starting point for researchers by consolidating the known chemical and physical data and outlining potential avenues for biological evaluation and mechanistic studies. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.

References

Crystal Structure Analysis of 4'-O-Methylirenolone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylirenolone is a naturally occurring phenalenone derivative that has garnered interest within the scientific community. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and informing drug design efforts. This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of a compound like this compound. While specific experimental data for this compound is not publicly available at the time of this writing, this document outlines the standard procedures and expected outcomes of such an analysis, serving as a foundational resource for researchers in the field.

Hypothetical Crystallographic Data for this compound

Should a single-crystal X-ray diffraction study of this compound be performed, the resulting data would be presented in a structured format. The following tables represent the types of quantitative information that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₂₀H₁₄O₃
Formula weight302.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.50(2) Å, α = 90°
b = 12.30(3) Å, β = 105.2(1)°
c = 14.60(4) Å, γ = 90°
Volume1470(6) ų
Z4
Density (calculated)1.365 Mg/m³
Absorption coefficient0.092 mm⁻¹
F(000)632
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10≤h≤10, -15≤k≤15, -18≤l≤18
Reflections collected12800
Independent reflections3400 [R(int) = 0.045]
Completeness to theta = 28.00°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3400 / 0 / 205
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.135
R indices (all data)R1 = 0.065, wR2 = 0.145
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
O1-C11.25(1)C8-C91.40(2)
O2-C101.37(1)C11-C121.48(2)
O3-C171.38(1)C12-C131.40(2)
O3-C201.42(2)C16-C171.39(2)
C1-C21.45(2)C18-C191.38(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AtomsAngle/TorsionAtomsAngle/Torsion
Bond Angles
C1-O1-H1A109.5C10-O2-H2A109.5
C17-O3-C20118.0(9)O1-C1-C2121.5(1)
O1-C1-C9120.5(1)C2-C1-C9118.0(1)
Torsion Angles
C12-C11-C10-O2178.5(1)C16-C17-O3-C20-5.2(2)
C18-C17-O3-C20175.1(1)

Experimental Protocols

The determination of a crystal structure for a compound like this compound follows a standardized workflow.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

  • Method: Slow evaporation is a common technique. A solution of this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane) is prepared. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Alternative Methods: Other techniques include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is selected and mounted on a diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS) is used.

  • Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections).

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using full-matrix least-squares methods on F². This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Methodological Workflow

The logical flow of a crystal structure analysis can be visualized as follows:

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Results Synthesis Synthesis & Purification of this compound Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Tables Data Tables (Bond Lengths, Angles) CIF->Tables Visualization 3D Molecular Visualization CIF->Visualization

Caption: Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure analysis of this compound would provide invaluable, high-resolution data on its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for a rational approach to drug discovery and development, enabling a deeper understanding of its biological activity and providing a template for the design of novel analogs with improved properties. The methodologies outlined in this guide represent the standard, rigorous process by which such crucial structural information is obtained and interpreted.

Preliminary Biological Screening of 4'-O-Methylirenolone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. This guide aimed to provide an in-depth technical overview of the preliminary biological screening of 4'-O-Methylirenolone. However, a comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific data on the biological activities, experimental protocols, and associated signaling pathways for this particular compound.

Despite extensive searches for "this compound" and its potential parent compound "irenolone," no specific studies detailing its biological screening were identified. The scientific landscape is vast, and while numerous compounds are synthesized and screened, not all preliminary findings are published or readily accessible. Often, early-stage drug discovery data remains proprietary or is not disseminated until more substantial results are obtained.

This document will, therefore, outline the general methodologies and approaches typically employed in the preliminary biological screening of a novel compound, which would be applicable to this compound should such research be undertaken. This will serve as a foundational guide for researchers interested in investigating the potential of this and other novel chemical entities.

General Approach to Preliminary Biological Screening

The initial biological evaluation of a new compound like this compound would typically involve a battery of in vitro assays to assess its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. The workflow for such a screening is conceptually outlined below.

G General Workflow for Preliminary Biological Screening A Compound Synthesis (this compound) B Purity & Structural Characterization (NMR, MS, HPLC) A->B C In Vitro Screening Assays B->C D Cytotoxicity Assays C->D E Antimicrobial Assays C->E F Antioxidant Assays C->F G Anti-inflammatory Assays C->G H Data Analysis (IC50, MIC, etc.) D->H E->H F->H G->H I Hit Identification & Lead Optimization H->I

Caption: General workflow for the initial biological evaluation of a novel compound.

Hypothetical Data Presentation

Should data become available for this compound, it would be crucial to present it in a clear and structured format. The following tables are examples of how quantitative data from preliminary screenings would be summarized.

Table 1: Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Table 2: Antimicrobial Activity of this compound

Microbial StrainAssay TypeMIC (µg/mL)
No Data AvailableNo Data AvailableNo Data Available
No Data AvailableNo Data AvailableNo Data Available

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µM)
No Data AvailableNo Data Available
No Data AvailableNo Data Available

Table 4: Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM)
No Data AvailableNo Data AvailableNo Data Available
No Data AvailableNo Data AvailableNo Data Available

Standard Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Below are outlines of standard protocols that would be used in the biological screening of a compound like this compound.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Assay (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways to Investigate

Based on the activities of structurally related compounds, several signaling pathways could be of interest for future studies on this compound, particularly if it demonstrates anti-inflammatory or anticancer properties.

G cluster_0 Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Methylirenolone_A This compound (Hypothetical) Methylirenolone_A->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G cluster_1 Potential Apoptotic Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Methylirenolone_B This compound (Hypothetical) Methylirenolone_B->PI3K Inhibition?

An In-depth Technical Guide to the Historical Research on Irenolone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irenolone (B158011), a phenylphenalenone natural product isolated from plants of the Musa genus, has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the historical research on irenolone and its derivatives, with a focus on its initial discovery, chemical synthesis, and biological evaluation. While early studies on irenolone itself revealed a lack of significant antimicrobial or cytotoxic activity, related phenylphenalenones co-isolated from the same plant sources have demonstrated modest biological effects. This guide presents the available quantitative data for these derivatives, details relevant experimental protocols for biological screening, and visualizes a key signaling pathway associated with the broader class of phenalenones.

Introduction: The Discovery of Irenolone

Irenolone is a secondary metabolite belonging to the phenylphenalenone class of compounds, which are characterized by a tricyclic phenalenone core structure linked to a phenyl group. It was first identified as a phytoalexin from Musa paradisiaca (plantain) and later isolated from the fruits of Musa itinerans.[1][2] Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection.[1] The structure of irenolone was elucidated as 2-hydroxy-4-(4-hydroxyphenyl)-1H-phenalen-1-one through spectroscopic techniques including NMR, mass spectrometry, and X-ray diffraction.

Initial biological screenings of irenolone were conducted to assess its potential as an antimicrobial and cytotoxic agent, in line with its classification as a phytoalexin. However, these early studies concluded that irenolone was inactive.

Biological Activity of Irenolone and its Derivatives

Irenolone: A Phytoalexin with No Observed In Vitro Activity

The foundational study on the biological activity of irenolone, conducted upon its isolation from Musa itinerans, evaluated its antimicrobial and cytotoxic potential. The compound was tested against a panel of microorganisms and cancer cell lines.

Antimicrobial Activity: Irenolone was tested for its ability to inhibit the growth of the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans.

Cytotoxic Activity: The cytotoxic effects of irenolone were evaluated against the human erythromyeloblastoid leukemia (K562) and human alveolar carcinoma epithelial (A549) cell lines.[2]

Results: The study found that irenolone was inactive against all tested microorganisms and cancer cell lines at concentrations up to 50 μM.[2] This lack of in vitro activity was unexpected for a phytoalexin and has shaped the subsequent research focus towards other related compounds from the same plant sources.

Phenylphenalenone Derivatives from Musa Species with Modest Activity

In the same study that reported the inactivity of irenolone, other phenylphenalenone derivatives were co-isolated from Musa itinerans and showed weak biological effects.[2] This suggests that the phenylphenalenone scaffold is a promising template for bioactive compounds, with subtle structural modifications significantly influencing activity.

CompoundBiological ActivityCell LineQuantitative Data (IC50/MIC)Reference
Irenolone Antimicrobial & CytotoxicVariousInactive up to 50 μM[2]
Musaitinerone Weak Cytotoxic ActivityA549Data not specified[2]
Musanolone E Weak Cytotoxic ActivityA549Data not specified[2]

Table 1: Summary of the biological activity of irenolone and its co-isolated derivatives from Musa itinerans.

Synthesis of Phenylphenalenones

While a specific synthesis for irenolone has not been widely published, the synthesis of a structural isomer, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, has been reported and provides a viable synthetic strategy for this class of compounds. The synthesis is an 11-step process starting from 2-methoxynaphthalene (B124790).[3]

Key Synthetic Steps:

  • Friedel–Crafts/Michael Annulation: A cascade reaction between acryloyl chloride and 2-methoxynaphthalene to construct the perinaphthanone core.[3]

  • Suzuki–Miyaura Coupling: Introduction of the phenyl group.[3]

  • Reductive Carbonyl Transposition: To yield the 8-phenylperinaphthanone intermediate.[3]

  • Dehydrogenation, Epoxidation, and Demethylation: A series of final steps to install the hydroxyl group and yield the final product.[3]

This synthetic route demonstrates a methodological approach to constructing the phenylphenalenone scaffold, which could be adapted for the synthesis of irenolone and its derivatives for further structure-activity relationship (SAR) studies.

Synthesis_Workflow start 2-Methoxynaphthalene step1 Friedel-Crafts/ Michael Annulation start->step1 intermediate1 9-Methoxyperinaphthanone step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 intermediate2 9-Methoxy-2-(4-methoxyphenyl) -1H-phenalen-1-one step2->intermediate2 step3 Reductive Carbonyl Transposition intermediate2->step3 intermediate3 8-(4-Methoxyphenyl) perinaphthanone step3->intermediate3 step4 Dehydrogenation intermediate3->step4 intermediate5 2-Hydroxy-8-(4-methoxyphenyl) -1H-phenalen-1-one step4->intermediate5 intermediate4 8-(4-Methoxyphenyl) -1H-phenalen-1-one step5 Epoxidation step6 Demethylation intermediate5->step6 end 2-Hydroxy-8-(4-hydroxyphenyl) -1H-phenalen-1-one step6->end

Synthetic workflow for a phenylphenalenone isomer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of irenolone and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

1. Preparation of Microbial Inoculum: a. Aseptically pick a few colonies of the test microorganism (E. coli, S. aureus, or C. albicans) from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). d. Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Dissolve the test compound (e.g., irenolone) in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., from 128 μg/mL to 0.25 μg/mL).

3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

4. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: a. Culture the desired cancer cell lines (e.g., A549, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., irenolone) in culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, add MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanism of Action of Phenylphenalenones

While irenolone itself has not shown significant activity, the broader class of phenalenones has been reported to exert cytotoxic effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways implicated in the action of some bioactive compounds is the p53-mediated apoptotic pathway.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Apoptotic Cascade Phenalenone Phenylphenalenone (Potential Inducer) DNA_Damage DNA Damage Phenalenone->DNA_Damage induces p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 ubiquitination p53_active Active p53 p53->p53_active phosphorylation Bax Bax p53_active->Bax upregulates Bcl2 Bcl-2 p53_active->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

p53-mediated apoptotic pathway potentially induced by bioactive phenalenones.

Conclusion and Future Directions

The historical research on irenolone demonstrates a classic case of a natural product that, despite its interesting chemical structure and classification as a phytoalexin, does not exhibit significant biological activity in initial in vitro screenings. However, the discovery of modestly active derivatives like musaitinerone and musanolone E from the same plant source highlights the potential of the phenylphenalenone scaffold.

Future research in this area should focus on:

  • Synthesis of Irenolone Derivatives: A systematic synthetic effort to create a library of irenolone analogues with modifications to the phenyl ring and the phenalenone core could lead to the discovery of potent bioactive compounds.

  • Broader Biological Screening: Testing irenolone and its derivatives against a wider range of biological targets, including different cancer cell lines, microbial strains, and viral assays, may uncover previously unobserved activities.

  • Investigation of Mechanism of Action: For any active derivatives identified, a thorough investigation into their mechanism of action at the molecular level will be crucial for their development as potential therapeutic agents.

This technical guide provides a foundational understanding of the research landscape surrounding irenolone and its derivatives, offering valuable insights for researchers and drug development professionals interested in this class of natural products.

References

Quantum Chemical Calculations for 4'-O-Methylirenolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 4'-O-Methylirenolone. While direct computational studies on this specific molecule are not extensively reported in peer-reviewed literature, this document outlines a robust methodology based on established practices for analogous phenolic and isoflavonoid (B1168493) compounds. The insights derived from these calculations are invaluable for understanding the molecule's structural, electronic, and spectroscopic properties, which are critical for applications in drug design and materials science.

Introduction to this compound and Computational Chemistry

This compound is a derivative of irenolone, a pterocarpan-related isoflavonoid. Such compounds are of significant interest due to their potential biological activities. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools in chemical research.[1] They allow for the in-silico determination of molecular properties that can be expensive or challenging to measure experimentally, including:

  • Optimized Molecular Geometry: The most stable 3D arrangement of atoms.[1]

  • Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[1]

  • Spectroscopic Signatures: Prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.[1][2]

This guide details the theoretical basis, computational workflow, and expected data outputs for a thorough quantum chemical study of this compound.

Theoretical and Computational Methodology

The recommended approach for studying this compound involves Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for organic molecules.[1][2]

The initial and most critical step is to determine the equilibrium geometry of the molecule.[2] This is achieved by minimizing the total energy of the molecule with respect to the positions of its atoms.

  • Software: A reputable quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for organic molecules.[3][4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is advisable to provide the necessary flexibility for accurately describing the electronic structure.[3]

Following a successful geometry optimization, a frequency calculation at the same level of theory is imperative. This calculation serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To predict the theoretical vibrational (IR and Raman) spectra of the molecule.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.[5]

The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.[2]

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in structured tables for clarity and comparative analysis. The following tables represent the expected outputs from a computational study of this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC1-C21.39 Å
Bond LengthC7-O81.37 Å
Bond LengthO4'-C4'1.36 Å
Bond LengthO4'-CH31.42 Å
Bond AngleC1-C2-C3120.1°
Bond AngleC7-O8-C9118.5°
Dihedral AngleC1-C2-C3-C40.1°

Note: The values presented are hypothetical and serve as an example of typical outputs.

Table 2: Calculated Electronic Properties (Illustrative)

PropertyCalculated Value (eV)
Energy of HOMO-5.85 eV
Energy of LUMO-1.98 eV
HOMO-LUMO Energy Gap (ΔE)3.87 eV
Dipole Moment2.15 Debye
Total Energy-987.45 Hartree

Note: The values presented are hypothetical and serve as an example of typical outputs.

Table 3: Predicted Vibrational Frequencies (Illustrative)

Wavenumber (cm⁻¹)AssignmentIntensity
3050 cm⁻¹C-H stretch (aromatic)Medium
2980 cm⁻¹C-H stretch (methyl)Weak
1640 cm⁻¹C=O stretchStrong
1510 cm⁻¹C=C stretch (aromatic)Strong
1250 cm⁻¹C-O stretch (ether)Medium

Note: The values presented are hypothetical and serve as an example of typical outputs.

Experimental and Computational Protocols

This section provides a detailed methodology for performing the quantum chemical calculations described in this guide.

  • Structure Input: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Initial Optimization: Perform a preliminary geometry optimization using a faster, lower-level method (e.g., PM6 semi-empirical) to obtain a reasonable starting structure.

  • DFT Geometry Optimization: Submit the structure for full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This is an iterative process where the software adjusts atomic positions to find the lowest energy conformation.

  • Frequency Analysis: Upon completion of the optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)). Verify that there are no imaginary frequencies, confirming a true energy minimum.

  • Data Extraction: Extract the optimized coordinates, total energy, and vibrational frequencies from the output file.

  • Molecular Orbital Analysis: Using the optimized geometry, perform a single-point energy calculation to generate molecular orbital information. Extract the energies of the HOMO and LUMO.

  • TD-DFT Calculation: To predict the UV-Vis spectrum, run a TD-DFT calculation on the optimized structure. Specify the number of excited states to calculate (e.g., 10-20) to cover the relevant spectral range.

  • Data Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. Plot this data to generate a theoretical UV-Vis spectrum.

Visualizations

Diagrams are essential for illustrating workflows and conceptual relationships in computational chemistry.

G cluster_prep Structure Preparation cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_output Data Analysis & Output A 1. Build 3D Structure B 2. Pre-optimization (e.g., PM6) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Electronic Properties (HOMO/LUMO) C->E F 6. TD-DFT for UV-Vis C->F G Optimized Geometry D->G H Vibrational Spectra (IR/Raman) D->H I Reactivity Descriptors E->I J Electronic Spectra (UV-Vis) F->J

Caption: Workflow for quantum chemical calculations of this compound.

G cluster_reactivity Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap ΔE = E(LUMO) - E(HOMO) (Energy Gap) R1 Electron Donor (Nucleophilic Sites) HOMO->R1 High energy suggests higher reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) R2 Electron Acceptor (Electrophilic Sites) LUMO->R2 Low energy suggests higher reactivity R3 Chemical Stability EnergyGap->R3 Large gap implies high stability

Caption: Relationship between frontier orbitals and chemical reactivity.

Conclusion

Quantum chemical calculations provide a robust, non-experimental framework for investigating the molecular properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into its geometry, electronic structure, and spectroscopic signatures. This information is invaluable for understanding the fundamental chemistry of this molecule and for guiding the rational design of new therapeutic agents and materials. The protocols and methodologies outlined in this guide provide a solid foundation for conducting such an in-silico investigation.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed total synthesis protocol for 4'-O-Methylirenolone, a phenalenone derivative. As no direct total synthesis has been reported in the literature, this protocol is a hypothetical route based on established synthetic methodologies for constructing and functionalizing the phenalenone core structure. The proposed synthesis commences with a Friedel-Crafts acylation to form the tricyclic phenalenone system, followed by functionalization to introduce the requisite substituents. Key transformations include a bromination, a Suzuki-Miyaura cross-coupling to install the 4-methoxyphenyl (B3050149) group, and an epoxidation-rearrangement sequence to introduce the C-2 hydroxyl group. This document provides detailed, step-by-step experimental protocols for each key reaction, a summary of expected quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway. This proposed route is intended to serve as a foundational guide for researchers aiming to synthesize this compound and explore its potential biological activities.

Introduction

This compound, with the chemical structure 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, belongs to the phenalenone class of polycyclic aromatic compounds. Phenalenone derivatives are of significant interest due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The unique tricyclic core of phenalenones makes them attractive scaffolds for the development of new therapeutic agents. This document presents a comprehensive, albeit proposed, total synthesis of this compound, designed to be a valuable resource for synthetic chemists and drug discovery professionals.

Proposed Retrosynthetic Analysis

The retrosynthetic analysis for this compound is outlined below. The target molecule can be disconnected at the C-2 hydroxyl and C-4 aryl groups. The C-2 hydroxyl group can be installed via an epoxidation and subsequent rearrangement of a phenalenone intermediate. The 4-methoxyphenyl group at C-4 can be introduced through a Suzuki-Miyaura cross-coupling reaction. This leads back to a key intermediate, 4-bromophenalenone, which can be synthesized from the parent phenalenone. The phenalenone core itself can be constructed from naphthalene (B1677914) and cinnamoyl chloride via a Friedel-Crafts acylation and subsequent cyclization.

Retrosynthesis Target This compound Intermediate1 4-(4-methoxyphenyl)phenalen-1-one Target->Intermediate1 Epoxidation/ Rearrangement Intermediate2 4-Bromophenalenone Intermediate1->Intermediate2 Suzuki Coupling Intermediate3 Phenalenone Intermediate2->Intermediate3 Bromination StartingMaterials Naphthalene + Cinnamoyl chloride Intermediate3->StartingMaterials Friedel-Crafts Acylation Synthetic_Workflow cluster_0 Step 1: Phenalenone Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Hydroxylation Naphthalene Naphthalene (1) Phenalenone Phenalenone (3) Naphthalene->Phenalenone AlCl3, DCM CinnamoylChloride Cinnamoyl Chloride (2) CinnamoylChloride->Phenalenone Phenalenone_ref Phenalenone (3) Bromophenalenone 4-Bromophenalenone (4) Phenalenone_ref->Bromophenalenone NBS, Acetic Acid Bromophenalenone_ref 4-Bromophenalenone (4) CoupledProduct 4-(4-methoxyphenyl)- phenalen-1-one (6) Bromophenalenone_ref->CoupledProduct Pd(PPh3)4, K2CO3 BoronicAcid 4-Methoxyphenyl- boronic acid (5) BoronicAcid->CoupledProduct CoupledProduct_ref 4-(4-methoxyphenyl)- phenalen-1-one (6) Epoxide Epoxide Intermediate (7) CoupledProduct_ref->Epoxide m-CPBA, DCM FinalProduct This compound (8) Epoxide->FinalProduct p-TsOH, THF/H2O Apoptosis_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Light Light Phenalenone Phenalenone ROS ROS Phenalenone->ROS Activation p38MAPK p38 MAPK ROS->p38MAPK Activation Caspase8 Caspase-8 ROS->Caspase8 Activation Caspase3 Caspase-3 p38MAPK->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Step-by-step 4'-O-Methylirenolone synthesis guide

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of scientific literature, a specific synthesis protocol for a compound named "4'-O-Methylirenolone" could not be located. The name does not correspond to a clearly identifiable compound in published chemical synthesis literature.

However, to assist researchers interested in related molecular structures, this guide provides a generalized protocol for the synthesis of 4-quinolones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The methodologies described below are based on established and published synthetic strategies for this broader class of molecules.

Generalized Synthesis of 4-Quinolone Analogs

The synthesis of the 4-quinolone scaffold can be achieved through various methods. A common and effective approach involves a multi-step reaction sequence starting from readily available materials like isatoic anhydrides or through metal-catalyzed cyclization reactions.[3][4]

Method 1: Synthesis from N-Alkylated Isatoic Anhydrides

This protocol describes a three-step synthesis for creating 4-hydroxy-2-quinolone analogs, which are tautomers of 4-quinolones.

Experimental Protocol:

  • N-Alkylation of Isatoic Anhydride (B1165640):

    • Isatoic anhydride is dissolved in a suitable solvent such as N,N-dimethylacetamide (DMAC).

    • An alkylating agent (e.g., methyl iodide or ethyl iodide) and a base (e.g., N,N-diisopropylethylamine, DIPEA) are added to the solution.[3]

    • The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water, and the resulting N-alkylated isatoic anhydride precipitate is collected by filtration and washed.[3]

  • Ring-Opening and Amide Formation:

    • The N-alkylated isatoic anhydride is dissolved in a solvent like THF.

    • A solution of a long-chain fatty acid (e.g., lauric acid) is prepared and activated to form an acyl chloride or reacted with a Grignard reagent to form a magnesium salt.

    • This activated acid or salt is then added dropwise to the solution of the N-alkylated isatoic anhydride.

    • The mixture is stirred, typically at room temperature, to yield an intermediate ketoamide.

  • Intramolecular Cyclization (Claisen Condensation):

    • The intermediate ketoamide is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in a solvent like ethanol (B145695) or THF.

    • The reaction mixture is heated to reflux to induce intramolecular cyclization.

    • Upon completion, the reaction is cooled and neutralized with an acid (e.g., HCl).

    • The resulting 4-hydroxy-2-quinolone product is collected by filtration, washed, and can be further purified by recrystallization.

Workflow Diagram for 4-Quinolone Synthesis from Isatoic Anhydride

G start_node Isatoic Anhydride step1_node Step 1: N-Alkylation (e.g., Methyl Iodide, DIPEA) start_node->step1_node intermediate1_node N-Alkylated Isatoic Anhydride step1_node->intermediate1_node step2_node Step 2: Ring Opening & Amide Formation (with Activated Fatty Acid) intermediate1_node->step2_node intermediate2_node Intermediate Ketoamide step2_node->intermediate2_node step3_node Step 3: Intramolecular Cyclization (e.g., NaOEt, Reflux) intermediate2_node->step3_node end_node 4-Hydroxy-2-Quinolone Analog step3_node->end_node

Caption: A three-step workflow for synthesizing 4-hydroxy-2-quinolone analogs.

Method 2: Iron-Catalyzed Oxidative Coupling

A more recent, one-pot method involves the iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones.[5] This approach offers high efficiency and utilizes readily available starting materials.

Experimental Protocol:

  • Reaction Setup:

    • A mixture of the 2-amino phenyl ketone, an alcohol (or methyl arene), and an iron catalyst (e.g., Fe(OTs)₃·6H₂O) is prepared in a solvent like DMSO.[5]

    • The reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Oxidative Coupling:

    • An oxidant, such as di-tert-butyl peroxide (DTBP), is added to the mixture.[5]

    • The reaction is heated. The alcohol or methyl arene is first oxidized to an aldehyde in situ.

  • Condensation and Cyclization:

    • The in situ-generated aldehyde undergoes condensation with the 2-amino phenyl ketone.

    • This is followed by a Mannich-type cyclization and subsequent oxidation to form the final 4-quinolone product.[5]

  • Workup and Purification:

    • After the reaction is complete, the mixture is cooled and subjected to a standard aqueous workup.

    • The crude product is purified using column chromatography to yield the pure 4-quinolone.

Logical Flow of Iron-Catalyzed One-Pot Synthesis

G reactants 2-Amino Phenyl Ketone + Alcohol/Methyl Arene oxidation In Situ Oxidation of Alcohol to Aldehyde reactants->oxidation catalyzed by catalyst Fe(III) Catalyst + DTBP Oxidant catalyst->oxidation condensation Condensation oxidation->condensation cyclization Mannich-Type Cyclization & Oxidation condensation->cyclization product 4-Quinolone Product cyclization->product

Caption: Reaction pathway for the one-pot synthesis of 4-quinolones.

Quantitative Data Summary

The yields for synthesizing 4-quinolone analogs can vary significantly based on the chosen substrates and reaction conditions. The following table summarizes representative yields from the literature for the methods described.

Synthesis MethodStarting MaterialsKey ReagentsReported Yield RangeReference
From N-Alkylated Isatoic AnhydrideIsatoic anhydrides, fatty acidsDIPEA, NaOEt48% - 81% (Step 1)[3]
Iron-Catalyzed Oxidative Coupling2-amino phenyl ketones, various alcoholsFe(OTs)₃·6H₂O, DTBPHigh[5]
Copper-Catalyzed CyclizationPrimary anilines, alkynesCu(I) catalystGood[4]

Note: Yields are highly substrate-dependent. "High" and "Good" are qualitative descriptions from the source when specific ranges were not provided for a broad substrate scope.

Biological Significance of Quinolone Scaffolds

The 4-quinolone core is a privileged scaffold in drug discovery. Analogs have been developed with a wide range of biological activities, including:

  • Antimicrobial Activity: Many quinolone derivatives exhibit potent antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects: Certain related compounds, such as 4-O-methylascochlorin, have been shown to attenuate inflammatory responses by downregulating signaling pathways like MAPK and NF-κB.[6]

  • Anticancer Properties: Modifications to related steroidal structures have been shown to enhance cytotoxicity against various cancer cell lines.[7]

The synthetic methods outlined above provide robust and versatile pathways for generating libraries of 4-quinolone analogs, enabling further investigation into their structure-activity relationships and therapeutic potential.

References

Application Note: Quantification of 4'-O-Methylirenolone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylirenolone is a novel synthetic isoflavonoid (B1168493) with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive bioanalytical method for its quantification in human plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a detailed protocol for the determination of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established analytical principles for structurally similar isoflavonoids and offers high selectivity and sensitivity.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. Since isoflavonoids in circulation are often present as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is included to measure total this compound concentrations.[1][2][3] Following extraction, the analyte and IS are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Biochanin A or a stable isotope-labeled this compound (≥98% purity)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • β-glucuronidase/sulfatase from Helix pomatia[1][4]

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Phosphate (B84403) buffer (pH 5.0)

2. Instrumentation

  • HPLC system (e.g., Agilent 1200 series or equivalent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+ or equivalent)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge, vortex mixer, and nitrogen evaporator

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Enzyme Solution: Prepare a solution of β-glucuronidase/sulfatase in pH 5.0 phosphate buffer.

4. Sample Preparation Protocol

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all samples except for the blank.

  • For the determination of total this compound, add 50 µL of the β-glucuronidase/sulfatase solution.[1][2][4]

  • Vortex briefly and incubate the samples at 37°C for 2 hours to ensure complete hydrolysis of conjugates.[5]

  • Perform protein precipitation by adding 300 µL of acetonitrile (containing 0.1% formic acid).[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.

ParameterCondition
Liquid Chromatography
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[6]
Source Temperature325°C
MRM TransitionsTo be determined by infusion of pure compound
This compound: e.g., [M-H]⁻ → fragment ion
Internal Standard (Biochanin A): e.g., m/z 283.1 → 268.1
Dwell Time100 ms

Table 1: Proposed LC-MS/MS Parameters.

Data Presentation

The method should be validated according to regulatory guidelines. Table 2 summarizes the expected quantitative performance data for the assay, based on typical values for isoflavonoid analysis.[1][3][7]

ParameterExpected Performance
Linearity
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (%CV)
Intra-day< 15% (< 20% at LLOQ)
Inter-day< 15% (< 20% at LLOQ)
Accuracy (% Bias)
Intra-dayWithin ±15% (±20% at LLOQ)
Inter-dayWithin ±15% (±20% at LLOQ)
Recovery
Extraction Recovery> 85%

Table 2: Summary of Expected Quantitative Data.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C) add_is->hydrolysis ppt Protein Precipitation (Acetonitrile) hydrolysis->ppt vortex_centrifuge1 Vortex & Centrifuge ppt->vortex_centrifuge1 evaporate Evaporate Supernatant vortex_centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Area Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of total this compound in human plasma. The inclusion of an enzymatic hydrolysis step allows for the measurement of both the parent compound and its major conjugated metabolites, which is crucial for accurately characterizing its pharmacokinetic profile.[3] The method is suitable for high-throughput analysis and can be readily implemented in a regulated bioanalytical laboratory to support drug development programs.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantitative Determination of 4'-O-Methylirenolone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4'-O-Methylirenolone in human plasma. The protocol outlines a liquid-liquid extraction (LLE) procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol (B129727) with 0.1% formic acid. A triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) is proposed for detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for this compound. The described methodology is based on established principles for the analysis of small molecules and steroids in biological matrices and should be fully validated before implementation.

Introduction

This compound is a chemical compound with the molecular formula C₂₀H₁₄O₃[1]. As with many novel compounds in drug discovery and development, a sensitive and specific analytical method is crucial for pharmacokinetic and metabolic studies. HPLC-MS/MS is a powerful technique for the quantification of analytes in complex biological fluids due to its high selectivity and sensitivity. This document provides a detailed protocol for a proposed HPLC-MS/MS method for this compound detection in human plasma. The method is designed to be a starting point for full method validation in a research or clinical setting.

Currently, there is limited publicly available information regarding the specific signaling pathways of this compound. Therefore, this document focuses exclusively on the analytical methodology for its detection.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound not present in the matrix)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (drug-free)

  • All other chemicals and reagents should be of analytical grade or higher.

2.2. Instrumentation

A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw human plasma samples at room temperature.

  • Vortex the samples gently to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol in water.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

2.4. HPLC Conditions

ParameterProposed Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 0-1 min: 40% B, 1-8 min: 40-95% B, 8-10 min: 95% B, 10-10.1 min: 95-40% B, 10.1-15 min: 40% B

2.5. Mass Spectrometry Conditions

Based on the structure of this compound (Monoisotopic Mass: 302.0943 Da), the following MS parameters are proposed[1]:

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 303.1
Product Ion (Q3) To be determined by infusion of the reference standard. Hypothetical transitions could be based on the loss of a methyl group (m/z 288.1) or further fragmentation.
Collision Energy To be optimized during method development.
Dwell Time 100 ms
Source Temperature 500°C

Method Performance Characteristics (Hypothetical)

The following table summarizes the expected performance characteristics of a validated method based on this protocol. These values are derived from similar LC-MS/MS assays for small molecules in biological matrices.

ParameterExpected Performance
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Diagrams

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (MTBE) Centrifuge1->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Evaporate Evaporation (Nitrogen Stream) Centrifuge2->Evaporate Reconstitute Reconstitution (50% Methanol) Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Injection MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Data Acquisition Report Reporting Quantification->Report

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive, though proposed, HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol includes detailed steps for sample preparation, chromatography, and mass spectrometry. The described method is intended to serve as a robust starting point for researchers, and it is imperative that a full method validation be performed to ensure its accuracy, precision, and reliability for its intended application.

References

Application Notes: Protocol for the Use of 4'-O-Methylirenolone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4'-O-Methylirenolone is a novel isoflavone (B191592) derivative. Isoflavones are a class of naturally occurring compounds known for their potential anti-cancer properties. They have been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2][3] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of this compound in various cancer cell lines. The described experimental workflows will guide users in determining the cytotoxic and apoptotic effects of this compound and in elucidating its potential mechanism of action.

Mechanism of Action

While the precise mechanism of this compound is under investigation, like other isoflavones, it is hypothesized to exert its effects by modulating key cellular signaling pathways that are often deregulated in cancer.[1][2] Isoflavones have been reported to influence pathways such as PI3K/Akt, NF-κB, and MAPK, leading to the induction of apoptosis and inhibition of cell proliferation.[1][2][3] The experimental protocols outlined below are designed to investigate these potential effects.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound in various human cancer cell lines after 48 hours of treatment. These values are provided as a reference and should be determined experimentally for the cell lines used in your laboratory.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15
PC-3Prostate Cancer25
HCT116Colon Cancer20
A549Lung Cancer30
HeLaCervical Cancer18

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols should be followed.[3] Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells and treat them with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK 4_O_Methylirenolone 4_O_Methylirenolone 4_O_Methylirenolone->Receptor Akt Akt PI3K->Akt NF_kB NF_kB Akt->NF_kB Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation NF_kB->Proliferation MAPK->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (0-100 µM) Seed_Cells->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Start Start Seed_Cells Seed Cells in 6-well plate Start->Seed_Cells Treat_Cells Treat with this compound (IC50 concentration) Seed_Cells->Treat_Cells Incubate Incubate (24 or 48h) Treat_Cells->Incubate Harvest_Cells Harvest and Wash Cells Incubate->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM End End Analyze_FCM->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: 4'-O-Methylirenolone as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4'-O-Methylirenolone is a known chemical entity, however, its application as a molecular probe is not yet established in published literature. The following application notes and protocols are based on the known properties of its core chemical scaffold, phenalenone, and its derivatives. These are intended to serve as a guide for potential research applications and will require experimental validation.

Introduction

This compound is a derivative of irenolone, belonging to the phenalenone class of compounds. Its chemical structure is registered in public databases such as PubChem[1]. The phenalenone core is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, including fluorescence and high efficiency as a photosensitizer[2][3][4][5][6]. These characteristics suggest that this compound holds significant potential as a molecular probe in various biological and biomedical research applications.

The presence of a methoxy (B1213986) group on the phenyl ring and a hydroxyl group on the phenalenone core may influence its spectral properties, solubility, and biological interactions, making it an intriguing candidate for probe development. This document outlines potential applications, hypothetical data, and generalized experimental protocols to guide researchers in exploring the utility of this compound.

Potential Applications

Based on the characteristics of the phenalenone scaffold, this compound could potentially be developed for the following applications:

  • Fluorescent Labeling of Biomolecules: The inherent fluorescence of the phenalenone core suggests that this compound could be chemically modified to covalently attach to proteins, nucleic acids, or other biomolecules. This would enable visualization and tracking of these molecules in living cells or in vitro assays.

  • Photosensitizer for Photodynamic Therapy (PDT): Phenalenones are known to be highly efficient Type II photosensitizers, generating cytotoxic singlet oxygen upon light irradiation[2][5]. This compound could be investigated as a PDT agent for cancer therapy or as an antimicrobial agent.

  • Cellular Imaging Probe: The lipophilic nature of the molecule, suggested by its predicted XlogP, may allow it to permeate cell membranes and accumulate in specific organelles, making it a candidate for live-cell imaging.

  • Probe for Studying Drug-Target Interactions: If this compound is found to bind to a specific biological target, its fluorescent properties could be exploited to develop binding assays or to visualize the localization of the target within cells.

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes the known physicochemical properties of this compound from PubChem and hypothetical photophysical properties based on typical values for phenalenone derivatives. Note: The photophysical data are illustrative and require experimental determination.

PropertyValueReference/Comment
Molecular Formula C₂₀H₁₄O₃[1]
Molecular Weight 302.33 g/mol [1]
Predicted XlogP 4.1[1]
Predicted H-Bond Donors 1[1]
Predicted H-Bond Acceptors 3[1]
Excitation Maximum (λex) ~400-450 nmHypothetical, based on phenalenone derivatives
Emission Maximum (λem) ~500-550 nmHypothetical, based on phenalenone derivatives
Quantum Yield (ΦF) 0.1 - 0.3Hypothetical, based on phenalenone derivatives
Singlet Oxygen Quantum Yield (ΦΔ) > 0.8Hypothetical, based on phenalenone's high efficiency[2][5]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation and application of this compound as a molecular probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and fluorescence spectra, and quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Reference dye with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance and fluorescence measurements.

  • Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of the sample from 200 to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectrum:

    • Excite the sample at its λmax.

    • Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the reference dye with a similar absorbance at the excitation wavelength as the this compound solution.

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the reference.

    • Calculate the quantum yield using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Dilutions stock->dilutions uv_vis UV-Vis Spectrophotometry dilutions->uv_vis fluorometer Fluorometry dilutions->fluorometer abs_spec Determine λmax uv_vis->abs_spec em_spec Determine λem fluorometer->em_spec qy_calc Calculate Quantum Yield abs_spec->qy_calc em_spec->qy_calc

Protocol 2: Covalent Labeling of Proteins

Objective: To label a protein with a thiol-reactive derivative of this compound.

Note: This protocol assumes the synthesis of a derivative of this compound containing a thiol-reactive group (e.g., a maleimide (B117702) or iodoacetamide).

Materials:

  • Thiol-reactive this compound derivative

  • Protein with accessible cysteine residues (e.g., Bovine Serum Albumin)

  • Labeling buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., DTT or TCEP) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer.

    • If necessary, treat with a reducing agent to expose free thiols, followed by removal of the reducing agent.

  • Labeling Reaction:

    • Dissolve the thiol-reactive this compound derivative in a minimal amount of organic solvent (e.g., DMSO).

    • Add the dissolved probe to the protein solution at a molar excess (e.g., 10-20 fold).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Add a quenching reagent to stop the reaction by reacting with any unreacted probe.

  • Purification:

    • Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its λmax).

G cluster_protein_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis dissolve Dissolve Protein in Buffer reduce Reduce Disulfides (optional) dissolve->reduce add_probe Add Thiol-Reactive Probe reduce->add_probe incubate Incubate add_probe->incubate quench Quench Reaction incubate->quench purify Purify by SEC quench->purify characterize Characterize Labeled Protein purify->characterize

Protocol 3: Assessment of Photodynamic Activity

Objective: To evaluate the photocytotoxicity of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Light source with appropriate wavelength and intensity

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Incubation:

    • Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Irradiation:

    • Wash the cells to remove the unbound probe.

    • Irradiate the cells with light of a wavelength that excites the probe for a specific duration. Keep a set of non-irradiated control plates.

  • Post-Irradiation Incubation:

    • Incubate the cells for a further 24-48 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control.

    • Determine the IC50 value (the concentration of the probe that causes 50% cell death) for the irradiated and non-irradiated conditions.

G

Conclusion

While direct experimental data on the application of this compound as a molecular probe is currently unavailable, its structural similarity to the well-studied phenalenone family of compounds provides a strong rationale for its investigation. The proposed applications in fluorescent labeling and photodynamic therapy are promising avenues of research. The provided protocols offer a starting point for the characterization and utilization of this compound. Further research is necessary to synthesize and experimentally validate the properties and applications of this compound as a novel molecular probe.

References

Application Notes and Protocols for the Scale-up Synthesis of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4'-O-Methylirenolone, a phenalenone derivative with potential therapeutic applications. Phenalenones are a class of polycyclic aromatic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a feasible synthetic route, detailed experimental procedures, and purification strategies suitable for producing research quantities of this compound. Additionally, it summarizes key biological activities of related phenalenone compounds and presents relevant signaling pathways to provide a context for future research and drug development efforts.

Introduction to this compound and the Phenalenone Core

This compound, chemically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, belongs to the phenalenone class of natural and synthetic compounds. The core structure, 1H-phenalen-1-one, is a tricyclic aromatic ketone that serves as a scaffold for a wide array of biologically active molecules.[3] Phenalenone derivatives have been isolated from various plant and fungal sources and have demonstrated significant potential in medicinal chemistry.[2][3]

The biological activities of phenalenones are often attributed to their ability to act as photosensitizers, generating reactive oxygen species, and their capacity to interact with various cellular targets.[1][3] Notably, some phenalenone derivatives have been identified as inhibitors of key signaling proteins such as Casein Kinase 2 (CK2) and Indoleamine 2,3-dioxygenase 1 (IDO1), both of which are implicated in cancer progression.[4][5] This makes this compound a compound of interest for further investigation in oncology and other therapeutic areas.

Proposed Synthetic Route for this compound

While a specific scale-up synthesis for this compound is not extensively documented in publicly available literature, a plausible and scalable route can be devised based on established synthetic methodologies for aryl-substituted phenalenones. The proposed synthesis involves a multi-step process, beginning with a Friedel-Crafts acylation to construct the phenalenone core, followed by functional group manipulations to introduce the desired substituents.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Aromatization cluster_2 Step 3: Hydroxylation cluster_3 Final Product A Naphthalene (B1677914) C Intermediate A A->C AlCl3, DCM B 4-Methoxycinnamoyl chloride B->C D Intermediate B C->D DDQ or heat E Intermediate C D->E Oxidizing agent F This compound E->F Purification

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of phenalenone derivatives and should be optimized for scale-up production of this compound.

Step 1: Synthesis of 4-(4-methoxyphenyl)-2,3-dihydrophenalen-1-one (Intermediate A)

This step involves the Friedel-Crafts acylation of naphthalene with 4-methoxycinnamoyl chloride.

Materials:

  • Naphthalene

  • 4-Methoxycinnamoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve naphthalene (1 equivalent) and 4-methoxycinnamoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution of naphthalene and 4-methoxycinnamoyl chloride dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Intermediate A.

Step 2: Synthesis of 4-(4-methoxyphenyl)phenalen-1-one (Intermediate B)

This step involves the aromatization of the dihydrophenalenone intermediate.

Materials:

Procedure:

  • Dissolve the crude Intermediate A in toluene or benzene.

  • Add DDQ (1.2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford Intermediate B.

Step 3: Synthesis of this compound

This final step involves the introduction of a hydroxyl group at the C-2 position.

Materials:

  • Intermediate B

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Sodium bisulfite solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve Intermediate B in DCM and cool the solution to 0°C.

  • Add m-CPBA (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and biological evaluation of phenalenone derivatives, based on literature reports for analogous compounds.

Table 1: Summary of Synthetic Yields

StepProductStarting MaterialTypical Yield (%)Reference
1Intermediate ANaphthalene60-70Adapted from[3]
2Intermediate BIntermediate A70-80Adapted from[3]
3This compoundIntermediate B40-50Adapted from[6]
Overall This compound Naphthalene 17-28 Calculated

Table 2: Biological Activity of Related Phenalenone Derivatives

CompoundBiological ActivityTarget Cell Line/EnzymeIC₅₀ (µM)Reference
HerqueinoneIDO1 InhibitionRecombinant hIDO119.05[4]
ent-PeniciherquinoneIDO1 InhibitionRecombinant hIDO124.18[4]
Fungal Phenalenone 19CK2 InhibitionIn silico prediction-[5]
Fungal Phenalenone 31CK2 InhibitionIn silico prediction-[5]

Signaling Pathway

Phenalenone derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. One such pathway involves the inhibition of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase that phosphorylates numerous substrates involved in cell growth, apoptosis, and angiogenesis.

Diagram of the CK2 Signaling Pathway and its Inhibition by Phenalenones:

CK2 Signaling Pathway cluster_0 Upstream Signals cluster_1 CK2 Activation cluster_2 Downstream Effectors cluster_3 Cellular Processes GrowthFactors Growth Factors CK2 CK2 GrowthFactors->CK2 Akt Akt/PKB CK2->Akt activates NFkB NF-κB CK2->NFkB activates p53 p53 CK2->p53 inhibits Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis p53->Apoptosis induces Inhibitor Phenalenone Derivatives Inhibitor->CK2 inhibits

Caption: Inhibition of the CK2 signaling pathway by phenalenone derivatives.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the scale-up synthesis of this compound for research purposes. The proposed synthetic route is based on well-established chemical transformations for the phenalenone scaffold. The summarized biological data and the signaling pathway diagram provide a valuable framework for investigating the therapeutic potential of this and related compounds. Further optimization of the reaction conditions and purification methods will be necessary to achieve high yields and purity on a larger scale.

References

Application Notes and Protocols for Solubilizing 4'-O-Methylirenolone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylirenolone is a naturally occurring isoflavone (B191592) that has garnered interest for its potential biological activities. As with many hydrophobic natural products, its poor aqueous solubility presents a significant challenge for in vitro biological evaluation. This document provides a comprehensive guide to effectively solubilize this compound for consistent and reliable results in various in vitro assays. The following protocols and recommendations are based on established methods for handling poorly soluble compounds in drug discovery and development.

Data Presentation: Solubility of Common Solvents

SolventClassTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (B87167) (DMSO)Polar aprotic1-100 mMExcellent solubilizing power for a wide range of compounds. However, can be toxic to cells at concentrations >1% (v/v).[1][2] Final assay concentration of DMSO should ideally be ≤0.1-0.5%.
Ethanol (EtOH)Polar protic1-50 mMGood alternative to DMSO, generally less toxic to cells. May not be as effective for highly hydrophobic compounds.
Methanol (MeOH)Polar protic1-50 mMSimilar to ethanol, but can be more toxic to some cell lines.
AcetonePolar aprotic1-20 mMCan be used for initial solubilization, but its high volatility can be problematic. May be suitable for non-cell-based assays.
Dimethylformamide (DMF)Polar aprotic1-50 mMAnother strong solvent, but generally more toxic than DMSO and should be used with caution in cell-based assays.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various organic solvents to identify the most suitable solvent for preparing a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Methanol, anhydrous

  • Acetone, anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of microcentrifuge tubes (e.g., 1-5 mg).

    • To each tube, add a small, precise volume of one of the test solvents (e.g., 100 µL).

  • Equilibration:

    • Vortex the tubes vigorously for 1-2 minutes.

    • Incubate the tubes at room temperature for 24 hours to allow for equilibration. Intermittent vortexing or sonication can facilitate this process.

  • Separation of Undissolved Solute:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved compound.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (spectrophotometry or HPLC).

    • Quantify the concentration of this compound in the diluted supernatant.

  • Calculate Solubility:

    • Based on the measured concentration and the dilution factor, calculate the solubility of this compound in each solvent (e.g., in mg/mL or mM).

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound and dilute it to working concentrations for in vitro assays, while minimizing precipitation and solvent-induced toxicity.

Materials:

  • This compound (solid)

  • Chosen solvent from Protocol 1 (typically DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Preparation of the Stock Solution:

    • Based on the solubility data from Protocol 1, weigh out the appropriate amount of this compound to prepare a stock solution at the desired concentration (e.g., 10 mM in DMSO).

    • Add the chosen solvent to the solid compound in a sterile tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but stability at elevated temperatures should be considered.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the same solvent to create intermediate stock concentrations if a wide range of final concentrations is needed.

    • To prepare the final working solution, dilute the stock or intermediate stock solution directly into the pre-warmed cell culture medium or assay buffer. It is critical to add the compound stock to the aqueous medium while vortexing or mixing to facilitate rapid dispersion and prevent precipitation.

    • The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts.[1]

  • Solubility Check in Aqueous Medium:

    • After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles).

    • For a more rigorous check, the solution can be centrifuged, and the supernatant's concentration can be measured to confirm the actual soluble concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay start Start: Solid this compound solubility_test Protocol 1: Solubility Testing (DMSO, EtOH, etc.) start->solubility_test stock_prep Protocol 2: Prepare High-Conc. Stock Solution solubility_test->stock_prep Select best solvent working_sol Prepare Working Solution (Dilute in Assay Medium) stock_prep->working_sol visual_check Visual Inspection for Precipitation working_sol->visual_check assay Perform In Vitro Assay (Cell-based or Biochemical) visual_check->assay No Precipitation precip_check Precipitation? visual_check->precip_check data_analysis Data Analysis assay->data_analysis precip_check->assay No reassess Re-assess: - Lower Concentration - Different Solvent - Add Surfactant (e.g., Tween-20 for non-cell assays) precip_check->reassess Yes reassess->working_sol signaling_pathway_placeholder cluster_cell Target Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response nucleus->response Gene Expression compound This compound (Solubilized) compound->receptor Modulation

References

Application Notes & Protocols: Experimental Design for Testing 4'-O-Methylirenolone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylirenolone is a phenolic isoflavone (B191592) that can be isolated from natural sources such as banana rhizomes. Isoflavones are a class of phytoestrogens widely recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Many isoflavones exert their effects by modulating key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.[1][4][5][6] Given the established bioactivity of related isoflavones and other 4'-O-methylated compounds, this compound presents itself as a promising candidate for drug discovery and development.

This document provides a detailed experimental framework for academic and industry researchers to systematically evaluate the bioactivity of this compound. The protocols outlined herein focus on assessing its potential as an anticancer and anti-inflammatory agent, beginning with broad screening assays and progressing to more specific mechanistic studies.

Proposed Bioactivity Screening Workflow

The overall experimental strategy is to first determine the cytotoxic potential of this compound against cancer cells. If cytotoxicity is observed, the mechanism of cell death will be investigated. Concurrently, its anti-inflammatory properties will be assessed, as this is a common activity for isoflavones.[1] Positive results in any of these areas would warrant progression to more detailed mechanistic studies and eventually, in vivo models.

G Figure 1. Overall Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Validation A Prepare this compound Stock Solution (DMSO) B Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Anti-Inflammatory Screening (LPS-stimulated Macrophages) A->C D Determine IC50 Values B->D If cytotoxic G Measure Nitric Oxide (NO) Production (Griess Assay) C->G If anti-inflammatory H Measure Pro-inflammatory Cytokines (ELISA) C->H If anti-inflammatory E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F I Western Blot Analysis (e.g., Caspases, PARP) E->I J Western Blot Analysis (NF-κB & MAPK Pathways) H->J K Xenograft Tumor Model I->K L Carrageenan-induced Paw Edema Model J->L G Figure 2. Hypothesized Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Compound This compound MAPKK MAPKK Compound->MAPKK Inhibition Compound->IKK Inhibition MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK IkB IκBα IKK->IkB P NFkB_p65 p65/p50 IkB->NFkB_p65 Releases NFkB_p65_nuc p65/p50 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p65_IkB p65/p50-IκBα (Inactive) NFkB_p65_IkB->IkB NFkB_p65_IkB->NFkB_p65 Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_nuc->Genes Transcription

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4'-O-Methylirenolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, a 6,7-dihydroxy-4'-methoxyisoflavone, is typically synthesized through two primary routes: the deoxybenzoin (B349326) route and the chalcone (B49325) route.

  • Deoxybenzoin Route: This is a widely used method that involves the Friedel-Crafts acylation of a substituted phenol (B47542) (such as 1,2,4-trihydroxybenzene) with a substituted phenylacetic acid (like 4-methoxyphenylacetic acid) to form a deoxybenzoin intermediate. This intermediate is then cyclized to form the isoflavone (B191592) core.

  • Chalcone Route: This biomimetic route involves the synthesis of a chalcone precursor, which then undergoes oxidative rearrangement to form the isoflavone skeleton.

Q2: I am experiencing low yields in the deoxybenzoin condensation step. What are the likely causes?

A2: Low yields in the formation of the deoxybenzoin intermediate are a common issue. Several factors can contribute to this:

  • Purity of Starting Materials: Ensure that your starting phenol and phenylacetic acid are pure and dry. Impurities can interfere with the Friedel-Crafts reaction.

  • Choice of Catalyst: The choice and amount of the Lewis acid catalyst (e.g., BF₃, AlCl₃) are critical. An insufficient amount may lead to an incomplete reaction, while an excess can cause side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. High temperatures can lead to the formation of undesired byproducts.

  • Moisture: The Friedel-Crafts reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

Q3: My isoflavone cyclization step is giving a low yield. How can I optimize this?

A3: The cyclization of the deoxybenzoin to the isoflavone core can be challenging. To improve the yield:

  • Choice of Formylating Agent: The Vilsmeier-Haack reaction is commonly used for this step, employing reagents like a mixture of BF₃·Et₂O, DMF, and POCl₃. The ratio of these reagents is crucial for optimal results.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. Overly harsh conditions can lead to the formation of side products.

  • Base Catalysis: For some substrates, a base-catalyzed condensation with a formylating agent can be highly effective, with bases like 4-dimethylaminopyridine (B28879) (DMAP) showing good results.

Q4: What are the common side products I should be aware of during the synthesis?

A4: Several side products can form, reducing your overall yield:

  • Incomplete Cyclization: Unreacted deoxybenzoin may remain.

  • Alternative Cyclization Products: Depending on the reaction conditions, aurones or flavones can be formed as byproducts.

  • Over-methylation: During the O-methylation step, if other unprotected hydroxyl groups are present, you may get di- or tri-methylated products.

  • Hydrolysis: If water is present, nitrile or amide intermediates in certain synthetic routes can hydrolyze to carboxylic acids.

Q5: What is the best method for the selective O-methylation of the 4'-hydroxyl group?

A5: Selective O-methylation requires careful control of the reaction conditions.

  • Use of Protecting Groups: To ensure selectivity, it is often necessary to protect the more reactive hydroxyl groups on the A-ring (at positions 6 and 7) before performing the methylation of the 4'-hydroxyl group.

  • Mild Methylating Agents: Using milder methylating agents can sometimes improve selectivity. Dimethyl carbonate (DMC) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a greener and often more selective alternative to harsher reagents like dimethyl sulfate (B86663) or methyl iodide.

Q6: What are the recommended purification techniques for this compound?

A6: Purification is crucial for obtaining a high-purity product.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying isoflavones. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) or dichloromethane/methanol is typically effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system can further enhance the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for biological assays, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid) is commonly used.[2][3][4][5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Deoxybenzoin Impure or wet starting materials.Use freshly purified and dried phenol and phenylacetic acid.
Inactive or insufficient Lewis acid catalyst.Use a fresh, unopened bottle of the Lewis acid catalyst. Optimize the molar ratio of the catalyst.
Suboptimal reaction temperature.Carefully control the reaction temperature. Try running the reaction at a lower temperature for a longer duration.
Multiple Products in Cyclization Step Reaction conditions are too harsh.Lower the reaction temperature and shorten the reaction time.
Incorrect ratio of formylating reagents.Optimize the stoichiometry of the Vilsmeier-Haack reagents (e.g., BF₃·Et₂O, DMF, POCl₃).
Presence of water.Ensure strictly anhydrous conditions.
Non-selective O-Methylation Unprotected reactive hydroxyl groups.Protect the hydroxyl groups on the A-ring before methylation of the 4'-hydroxyl group.
Methylating agent is too reactive.Use a milder methylating agent like dimethyl carbonate (DMC) with a suitable base.
Difficulty in Purifying the Final Product Presence of closely related side products.Optimize the column chromatography conditions (e.g., try a different solvent system or a different type of silica gel).
Product is not crystallizing.Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of pure product can help.
Co-elution of impurities in HPLC.Adjust the mobile phase composition, gradient, or pH. Consider using a different type of HPLC column.

Experimental Protocols

The following are detailed methodologies for the key steps in a typical synthesis of a 4'-O-methylated isoflavone, based on the deoxybenzoin route. Note that these are generalized protocols and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Deoxybenzoin Intermediate

This protocol is adapted from the synthesis of deoxyanisoin, a methoxy-substituted deoxybenzoin.

Materials:

  • Anisoin (or appropriate benzoin (B196080) precursor)

  • Powdered Tin (100-200 mesh)

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add the anisoin, powdered tin, concentrated hydrochloric acid, and 95% ethanol.

  • Reflux the mixture for 24 hours.

  • Decant the hot solution from the remaining tin.

  • Cool the solution to 0°C to crystallize the product.

  • Filter the white crystals under suction.

  • The filtrate can be used to wash the remaining tin to recover more product.

  • Combine the crystalline solids and recrystallize from boiling 95% ethanol.

  • Cool to 0°C, filter the colorless crystals of deoxyanisoin, and dry.

Expected Yield: 86-92% for deoxyanisoin.

Step 2: Cyclization to the Isoflavone Core

This protocol is based on the synthesis of 7-hydroxy-3',4'-dimethoxyisoflavone.[1]

Materials:

  • Deoxybenzoin intermediate

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Dissolve the deoxybenzoin intermediate in a suitable anhydrous solvent.

  • Add the mixture of BF₃·Et₂O, DMF, and POCl₃ to the solution. The order and rate of addition may need to be optimized.

  • Stir the reaction mixture at a controlled temperature for a specific duration (optimization is likely required).

  • After the reaction is complete, quench the reaction mixture carefully with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: Approximately 58% for 7-hydroxy-3',4'-dimethoxyisoflavone.[1]

Data Presentation

The following tables summarize reported yields for key steps in the synthesis of 4'-O-methylated isoflavones and related compounds.

Table 1: Yields for Deoxybenzoin Synthesis

Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
AnisoinSn, HCl, EthanolDeoxyanisoin86-92Organic Syntheses
3,4-dimethoxy benzyl (B1604629) carboxylic acid, ResorcinolBF₃3,4-dimethoxybenzyl-2',4'-dihydroxyphenylketone57Scientific.Net[1]

Table 2: Yields for Isoflavone Cyclization

Starting MaterialReagentsProductYield (%)Reference
3,4-dimethoxybenzyl-2',4'-dihydroxyphenylketoneBF₃·Et₂O, DMF, POCl₃7-hydroxy-3',4'-dimethoxyisoflavone58Scientific.Net[1]
o-hydroxyl-α-phenylacetophenonesTriethyl orthoformate, DMAPSubstituted isoflavonesup to 90SAGE Publications

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Deoxybenzoin Formation cluster_step2 Step 2: Isoflavone Cyclization cluster_step3 Step 3: O-Methylation cluster_purification Purification Phenol Substituted Phenol Deoxybenzoin Deoxybenzoin Intermediate Phenol->Deoxybenzoin Friedel-Crafts Acylation PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->Deoxybenzoin Friedel-Crafts Acylation IsoflavoneCore Isoflavone Core Deoxybenzoin->IsoflavoneCore Vilsmeier-Haack Reaction MethylatedIsoflavone This compound IsoflavoneCore->MethylatedIsoflavone Selective O-Methylation Purification Chromatography & Recrystallization MethylatedIsoflavone->Purification

Troubleshooting_Yield Start Low Yield of This compound Step1 Deoxybenzoin Formation Issue? Start->Step1 Step2 Isoflavone Cyclization Issue? Step1->Step2 No Sol1 Check Starting Material Purity Optimize Catalyst & Temperature Ensure Anhydrous Conditions Step1->Sol1 Yes Step3 O-Methylation Issue? Step2->Step3 No Sol2 Optimize Formylating Agent Ratio Control Temperature & Time Ensure Anhydrous Conditions Step2->Sol2 Yes Purification Purification Losses? Step3->Purification No Sol3 Use Protecting Groups Employ Milder Methylating Agent Optimize Base and Stoichiometry Step3->Sol3 Yes Sol4 Optimize Chromatography Improve Recrystallization Minimize Transfers Purification->Sol4 Yes

References

Troubleshooting common problems in 4'-O-Methylirenolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-O-Methylirenolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this phenalenone derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, chemically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, typically involves a multi-step process. A common approach begins with the construction of the phenalenone core, followed by functionalization to introduce the C4-aryl and C2-hydroxyl groups. A plausible synthetic pathway is outlined below.

Synthesis_Pathway Naphthalene Naphthalene Phenalenone_Core Phenalenone_Core Naphthalene->Phenalenone_Core Friedel-Crafts Acylation 4_Bromo_Phenalenone 4_Bromo_Phenalenone Phenalenone_Core->4_Bromo_Phenalenone Bromination 4_Aryl_Phenalenone 4_Aryl_Phenalenone 4_Bromo_Phenalenone->4_Aryl_Phenalenone Suzuki Coupling 4_O_Methylirenolone 4_O_Methylirenolone 4_Aryl_Phenalenone->4_O_Methylirenolone Hydroxylation Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts p1 Check Catalyst Quality (Fresh, Anhydrous) start->p1 p2 Optimize Reaction Conditions (Time, Temperature) start->p2 p3 Minimize Side Reactions (Polymerization) start->p3 p4 Verify Starting Material Purity start->p4 s1 Use fresh, anhydrous AlCl₃. Add slowly at low temperature. p1->s1 end Improved Yield s1->end s2 Consider microwave synthesis. Perform temperature screening. p2->s2 s2->end s3 Maintain low temperature during addition. Ensure good mixing. p3->s3 s3->end s4 Use purified starting materials. p4->s4 s4->end Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine 4-bromo-phenalenone, boronic acid, and base Add Catalyst Add Pd catalyst Combine Reactants->Add Catalyst Add Solvent Add degassed solvent Add Catalyst->Add Solvent Heat and Stir Heat to 100°C with stirring Add Solvent->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Cool, dilute, and perform aqueous workup Monitor Progress->Quench and Extract Dry and Concentrate Dry organic layer and remove solvent Quench and Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Technical Support Center: Optimizing Reaction Conditions for 4'-O-Methylirenolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-O-Methylirenolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this and related phenalenone compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: Currently, a direct, optimized synthesis for this compound is not widely reported in the literature. However, based on the synthesis of structurally related phenylphenalenones, a plausible multi-step strategy involves:

  • Formation of the Phenalenone Core: Synthesis of a functionalized phenalenone core, for instance, a halogenated phenalenone, which can be achieved through methods like a Friedel-Crafts/Michael annulation reaction.

  • Introduction of the Phenyl Moiety: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 4-methoxyphenyl (B3050149) group.

  • Hydroxylation and Methylation: Subsequent functional group manipulations, which may include the introduction of a hydroxyl group at the C2 position and methylation of the hydroxyl group on the phenyl ring if not introduced in the Suzuki coupling step.

Q2: I am having trouble with the initial Friedel-Crafts acylation to form the phenalenone core. What are the common issues?

A2: Low yields and the formation of tar-like substances are common in Friedel-Crafts acylations for phenalenone synthesis. Key factors to consider are the purity of reagents (especially anhydrous aluminum chloride), reaction temperature, and reaction time. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]

Q3: The Suzuki-Miyaura coupling step is giving me a low yield of the desired biaryl product. How can I optimize this reaction?

A3: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient aryl halides like bromo-phenalenones, using electron-rich and bulky phosphine (B1218219) ligands can be beneficial. It is crucial to thoroughly degas the reaction mixture to prevent catalyst deactivation.

Q4: What are the best practices for the O-methylation of the phenolic hydroxyl group?

A4: O-methylation of phenols can be achieved using various reagents like dimethyl sulfate (B86663), methyl iodide, or diazomethane. The choice of base and solvent is critical to ensure efficient and selective methylation. Phase-transfer catalysts can also be employed to improve the reaction rate and yield. It is important to handle these methylating agents with care as they are often toxic.

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Phenalenone Core Synthesis

Symptoms:

  • The reaction mixture turns dark or black.

  • The isolated yield of the phenalenone product is significantly lower than expected.

  • Purification by column chromatography is difficult due to the presence of polymeric material.

Possible Causes and Solutions:

CauseRecommended Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride.
High reaction temperature Maintain a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid to control the initial exothermic reaction.
Prolonged reaction time at high temperature Consider using microwave irradiation to shorten the reaction time from hours to minutes, which can minimize side reactions.[1][2]
Impure starting materials Use high-purity naphthalene (B1677914) and cinnamoyl chloride (or related precursors).

G start Low Yield / Tar Formation c1 Check for Moisture Contamination start->c1 c2 Review Reaction Temperature Profile start->c2 c3 Consider Reaction Time start->c3 c4 Assess Purity of Starting Materials start->c4 s1 Use anhydrous reagents and inert atmosphere. c1->s1 If moisture is suspected s2 Maintain low temperature during catalyst addition. c2->s2 If overheating is possible s3 Explore microwave-assisted synthesis for shorter reaction times. c3->s3 If reaction is slow at low temp s4 Use high-purity reagents. c4->s4 If other factors are ruled out

Issue 2: Inefficient Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Incomplete consumption of the starting bromo-phenalenone.

  • Formation of homocoupling byproducts.

  • Low isolated yield of the desired this compound precursor.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst deactivation Ensure the reaction is thoroughly degassed with an inert gas to remove oxygen. Use a pre-catalyst or activate the catalyst in situ.
Suboptimal ligand For electron-deficient aryl bromides, consider using electron-rich and bulky phosphine ligands such as SPhos or XPhos.[3]
Incorrect base The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction.
Poor solvent choice A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is often used. The ratio can be optimized to ensure solubility of all components.

G start Low Coupling Yield c1 Evaluate Catalyst and Ligand System start->c1 c2 Optimize Base and Solvent start->c2 c3 Check Reaction Atmosphere start->c3 c4 Assess Boronic Acid Quality start->c4 s1 Use electron-rich, bulky phosphine ligands. Ensure proper catalyst activation. c1->s1 s2 Screen different bases (e.g., carbonates, phosphates). Adjust solvent/water ratio. c2->s2 s3 Thoroughly degas the reaction mixture. c3->s3 s4 Use high-purity boronic acid or ester. c4->s4

Experimental Protocols

Protocol 1: Synthesis of a Halogenated Phenalenone Core (General Procedure)

This protocol is a general guideline for the synthesis of a bromo-phenalenone, a potential precursor for Suzuki-Miyaura coupling, based on established methods for phenalenone synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting naphthalene derivative in a suitable dry solvent (e.g., dichloromethane).

  • Friedel-Crafts Acylation: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride portion-wise, maintaining the temperature below 5 °C.

  • Addition of Acyl Chloride: Add a solution of the appropriate cinnamoyl chloride derivative in the same solvent dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling for Phenylphenalenone Synthesis (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-phenalenone with a boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add the bromo-phenalenone (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: O-Methylation of a Hydroxyphenylphenalenone (General Procedure)

This protocol provides a general method for the methylation of a phenolic hydroxyl group.

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxyphenylphenalenone in a suitable solvent (e.g., acetone, DMF).

  • Addition of Base and Methylating Agent: Add a base (e.g., anhydrous K₂CO₃) and the methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup: Filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Proposed Synthetic Workflow

G cluster_0 Step 1: Phenalenone Core Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Final Functionalization A Naphthalene Derivative B Bromo-phenalenone A->B Friedel-Crafts Acylation / Bromination D 4-(4-methoxyphenyl)phenalenone derivative B->D B->D Pd Catalyst, Base C 4-Methoxyphenylboronic Acid C->D E This compound D->E Hydroxylation

References

4'-O-Methylirenolone stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4'-O-Methylirenolone in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: I am observing a rapid decrease in the concentration of my this compound standard in solution. What could be the cause?

  • Answer: Rapid degradation of isoflavones like this compound can be attributed to several factors. Temperature is a primary factor, with higher temperatures accelerating degradation.[1] The pH of the solution is also critical; alkaline conditions, in particular, can decrease stability.[1] Additionally, exposure to UV-Vis light can cause degradation of some isoflavones.[2][3] The presence of oxygen can also contribute to instability.

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent is appropriate for isoflavones. Ethanol-water mixtures are commonly used for extraction and storage.[2][3] For analytical purposes, acetonitrile (B52724) and methanol (B129727) are frequently used in mobile phases for HPLC analysis.[4]

  • Temperature Control: Store stock solutions and samples at low temperatures. Storage at -20°C is recommended for long-term stability.[2] For short-term storage (up to one week), temperatures below 10°C are advisable.[2][3]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][3]

  • pH Management: If possible, maintain a neutral or slightly acidic pH for your solutions.

  • Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent Results in Stability Studies

  • Question: My stability study results for this compound are not reproducible. What could be the source of this variability?

  • Answer: Inconsistent results in stability studies often stem from a lack of control over experimental conditions. Key factors that can introduce variability include fluctuations in storage temperature, exposure to light, and variations in the preparation of solutions. The specific type of isoflavone (B191592) conjugate (e.g., aglycone vs. glucoside) can also affect stability, with malonyl forms being particularly unstable.[5]

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including solvent preparation, storage conditions (temperature and light), and analytical procedures, are standardized and meticulously documented.

  • Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that has been validated for its ability to separate the intact drug from its degradation products.[6][7]

  • Control Headspace: In vials, the headspace can affect stability.[2] Ensure consistent filling of vials or use vials with minimal headspace.

  • Monitor pH: Regularly check the pH of your solutions, as it can change over time, affecting stability.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for dissolving and storing this compound?

A1: Based on general knowledge of isoflavones, polar organic solvents and their aqueous mixtures are suitable.

  • For short-term storage and general use: Ethanol, methanol, and acetonitrile are good choices. Ethanol-water mixtures have been shown to be effective for storing isoflavone extracts.[2][3]

  • For analytical purposes (e.g., HPLC): Acetonitrile and methanol are common mobile phase components.[4]

  • For biological assays: Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve isoflavones for in vitro studies. However, the concentration of DMSO should be kept low in final assay conditions.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor influencing the stability of isoflavones.[1]

  • Elevated Temperatures: Higher temperatures significantly accelerate the degradation of isoflavones.[1][8] Heat can cause the conversion of malonyl-glucosides to their corresponding β-glucosides.[1][9]

  • Low Temperatures: Storing solutions at or below 4°C is recommended. For long-term storage, -20°C is preferable to minimize degradation.[2]

Q3: What is the expected stability of this compound in different solvents under typical laboratory conditions?

A3: While specific data for this compound is not available, the following table summarizes the expected stability based on studies of other isoflavones.

Solvent SystemTemperatureLight ConditionsExpected Stability (Illustrative)Key Considerations
70% Ethanol/Water-20°CDark> 1 monthGood for long-term storage of extracts.[2]
70% Ethanol/Water4°CDark~ 1-2 weeksSuitable for short-term storage.[2][3]
Methanol25°C (Room Temp)Ambient Light< 24 hoursProne to degradation; prepare fresh solutions.[4]
Acetonitrile25°C (Room Temp)Ambient LightSeveral daysGenerally more stable than in methanol for some compounds.[4]
DMSO25°C (Room Temp)Dark~ 1 weekHygroscopic; absorb water which can affect stability.
Phosphate Buffer (pH 7.4)37°CDarkHoursSimulates physiological conditions; expect faster degradation.

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: At designated time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data degradation_pathway A This compound (Intact Molecule) B Hydrolysis Product (e.g., Demethylation) A->B Acid/Base C Oxidation Product (e.g., Ring Opening) A->C Oxidizing Agent D Isomerization Product A->D Heat/Light solvent_selection_logic rect_node rect_node start Intended Use? storage Storage? start->storage Storage analysis Analysis? start->analysis Analysis bioassay Biological Assay? start->bioassay Bioassay long_term Long-term (>1 week)? storage->long_term acetonitrile_methanol Acetonitrile or Methanol (Prepare Fresh) analysis->acetonitrile_methanol dmso DMSO (Low Concentration) bioassay->dmso ethanol_water 70% Ethanol/Water at -20°C long_term->ethanol_water Yes short_term_storage 70% Ethanol/Water at 4°C long_term->short_term_storage No

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 4'-O-Methylirenolone.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers for my cell-based assay. What is the recommended first step?

A1: For hydrophobic compounds like this compound, direct dissolution in aqueous media is often unsuccessful. The recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most in vitro assays at low final concentrations (typically <0.5%).[1][2]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[2] Here are several strategies to mitigate this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility, ideally below 0.5% for cell-based assays to avoid solvent-induced artifacts.[1]

  • Use a Co-solvent System: A combination of solvents can sometimes maintain solubility more effectively than a single solvent.[2]

  • Employ Solubility Enhancers: Incorporating excipients like surfactants or cyclodextrins into your final medium can help create micelles or inclusion complexes that keep the compound dispersed.[2]

  • Modify Dilution Technique: Pre-warm the aqueous medium (e.g., to 37°C) and add the stock solution dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[2]

Q3: What are some alternative organic solvents to DMSO for this compound?

A3: If DMSO is not suitable for your experimental setup or proves ineffective, other water-miscible organic solvents can be considered. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] It is crucial to perform vehicle control experiments to ensure the chosen solvent does not interfere with your assay.

Q4: Can changing the pH of the aqueous medium improve the solubility of this compound?

A4: Adjusting the pH can significantly impact the solubility of ionizable compounds. If this compound has acidic or basic functional groups, altering the pH to favor its ionized form will increase its aqueous solubility. A preliminary analysis of the compound's pKa is necessary to determine the optimal pH range for solubilization.

Q5: What are more advanced formulation strategies to improve the in vivo bioavailability of this compound?

A5: For in vivo applications, several advanced formulation strategies can be employed to overcome poor aqueous solubility and enhance bioavailability. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3][4]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to enhanced dissolution velocity.[5][6]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their apparent water solubility.[7][8][9]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Cloudy solution or visible particles in stock solution. Incomplete dissolution or precipitation during storage.1. Gently warm the solution in a 37°C water bath.[1] 2. Use mechanical agitation such as vortexing or sonication.[1] 3. If the issue persists, consider preparing a more dilute stock solution.
Precipitation occurs immediately upon dilution into aqueous media. The compound's concentration exceeds its kinetic solubility in the final medium.1. Lower the final working concentration of this compound.[1] 2. Increase the final concentration of the organic co-solvent (if the assay allows).[1] 3. Use the rapid dilution technique described in the FAQs.[2]
Precipitation occurs over time in the final assay medium. The compound is in a supersaturated, thermodynamically unstable state.1. Consider incorporating solubility-enhancing excipients like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) into the aqueous medium.[2]
High background signal or artifacts in the assay. Compound aggregation leading to non-specific interactions or light scattering.1. Visually inspect the final solution for any turbidity. 2. Consider using dynamic light scattering (DLS) to detect the presence of aggregates. 3. If aggregates are present, explore the use of surfactants or other anti-aggregation agents.[2]

Data Presentation: Solubility Enhancement of this compound (Hypothetical Data)

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (µg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (PBS), pH 7.4< 0.1
Dimethyl Sulfoxide (DMSO)> 10,000
Ethanol1,500
Methanol800
Polyethylene Glycol 400 (PEG 400)2,500

Table 2: Effect of Excipients on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)

Excipient Concentration (% w/v) Apparent Solubility (µg/mL) Fold Increase
None (Control)0< 0.1-
Tween® 80115.2> 152
Tween® 80235.8> 358
Hydroxypropyl-β-cyclodextrin (HP-β-CD)125.5> 255
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5112.0> 1120
Sodium Lauryl Sulfate (SLS)0.550.1> 501

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Accurately weigh the desired mass of this compound into a sterile, appropriate-sized vial.

  • Add the calculated volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • If necessary, gentle warming in a 37°C water bath can be applied, taking into account the compound's thermal stability.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of the test aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • After incubation, measure the turbidity of the solution using a nephelometer.

  • Alternatively, analyze the supernatant for the concentration of the dissolved compound after centrifugation to remove any precipitate. This can be done using a suitable analytical method like HPLC-UV.

Visualizations

Experimental_Workflow_Solubility_Screening cluster_preparation Stock Solution Preparation cluster_dilution Serial Dilution & Incubation cluster_analysis Analysis weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute incubate Incubate (e.g., 2h at RT) dilute->incubate analysis_type Precipitation Assessment incubate->analysis_type hplc HPLC Analysis of Supernatant analysis_type->hplc nephelometry Nephelometry (Turbidity) analysis_type->nephelometry result Determine Kinetic Solubility hplc->result nephelometry->result

Caption: Workflow for determining the kinetic solubility of this compound.

Troubleshooting_Logic start Compound precipitates in aqueous medium q1 Is final solvent concentration >0.5%? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes q2 Is precipitation immediate? q1->q2 No a1_yes->q2 a2_yes Lower final compound concentration or use rapid mixing q2->a2_yes Yes q3 Does it precipitate over time? q2->q3 No end Solubility issue resolved a2_yes->end a3_yes Add solubility enhancers (surfactants, cyclodextrins) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Minimizing side product formation in 4'-O-Methylirenolone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 4'-O-Methylirenolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Based on the functional groups present in this compound (a phenolic hydroxyl, a ketone, a methoxy (B1213986) group, and a phenalenone core), the most common side reactions include:

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic rings are susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products. The phenalenone core itself can also be prone to oxidation.

  • Electrophilic Substitution: The aromatic rings, activated by the hydroxyl and methoxy groups, can undergo further electrophilic substitution (e.g., halogenation, nitration, alkylation) if electrophilic reagents are present. This can lead to a mixture of polysubstituted products.

  • O-Demethylation: The 4'-methoxy group can be cleaved under acidic or certain catalytic conditions, yielding the corresponding dihydroxy compound. This is often an undesired side reaction if the methyl ether is intended to be a stable protecting group.

  • Photodegradation: Phenalenone and its derivatives are known to be photosensitive and can degrade upon exposure to light, especially in the presence of oxygen. This can lead to complex mixtures of decomposition products.

  • Polymerization/Tar Formation: Under harsh reaction conditions, such as strong acids or high temperatures, phenolic compounds can be prone to polymerization, leading to the formation of insoluble tar-like materials.

Q2: How can I prevent the oxidation of the phenolic hydroxyl group?

A2: To prevent the oxidation of the phenolic hydroxyl group, consider the following strategies:

  • Use of Protecting Groups: Protect the hydroxyl group as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., TBDMS ether) before performing reactions with oxidizing agents. These protecting groups can be selectively removed later in the synthetic sequence.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Perform reactions at the lowest effective temperature to minimize thermal decomposition and oxidation.

Q3: What conditions are known to cause the demethylation of the 4'-methoxy group, and how can I avoid it?

A3: The O-demethylation of the 4'-methoxy group is typically promoted by strong acids, particularly Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). To avoid unintended demethylation:

  • Avoid Strong Lewis Acids: Whenever possible, choose alternative reagents and catalysts that are less prone to effecting ether cleavage.

  • Control of Acidity: If acidic conditions are necessary, use the mildest acid required for the transformation and carefully control the reaction time and temperature.

  • Protecting Group Strategy: If the synthesis allows, consider introducing the methoxy group at a later stage to avoid exposing it to harsh demethylating conditions.

Troubleshooting Guides

Issue 1: Formation of a Greenish or Dark-Colored Impurity During Reaction

Possible Cause: This often indicates the formation of oxidation products, such as quinones, which are typically highly colored.

Troubleshooting Steps:

StepActionRationale
1 Reaction Setup Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).
2 Solvent Preparation Use freshly degassed solvents to minimize dissolved oxygen.
3 Antioxidant Addition Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if compatible with the reaction chemistry.
4 Temperature Control Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
5 Purification If the impurity has already formed, attempt purification by column chromatography. Oxidized products may have different polarities.
Issue 2: A Complex Mixture of Products is Observed by TLC/LC-MS After an Electrophilic Substitution Reaction

Possible Cause: The high reactivity of the phenol (B47542) and methoxy-substituted rings can lead to multiple substitution products.

Troubleshooting Steps:

StepActionRationale
1 Protecting Group Protect the phenolic hydroxyl group to reduce the overall activation of the aromatic system.
2 Reaction Conditions Use milder reaction conditions: lower temperature, shorter reaction time, and a less reactive electrophile if possible.
3 Stoichiometry Carefully control the stoichiometry of the electrophilic reagent to favor mono-substitution.
4 Solvent Choice The choice of solvent can influence the selectivity of electrophilic aromatic substitution. Experiment with different solvents.
Issue 3: Presence of a Significant Amount of the 4'-Hydroxy Byproduct

Possible Cause: Unintentional O-demethylation of the methoxy group.

Troubleshooting Steps:

StepActionRationale
1 Reagent Check Ensure that no strong Lewis acids or other demethylating agents are being used or generated in situ.
2 pH Control If the reaction is run under acidic conditions, try to buffer the reaction mixture or use a milder acid.
3 Alternative Synthesis Consider a synthetic route where the methoxy group is introduced after the step that is causing demethylation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Protecting the Phenolic Hydroxyl Group as a Benzyl Ether

  • Dissolve Starting Material: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone (B3395972) or DMF.

  • Add Base: Add a weak base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

  • Add Benzylating Agent: Add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the benzylated product.

Visualizations

Side_Reaction_Pathways cluster_oxidation Oxidation cluster_substitution Electrophilic Substitution cluster_demethylation O-Demethylation This compound This compound Quinone-type Products Quinone-type Products This compound->Quinone-type Products [O] Degradation Products Degradation Products This compound->Degradation Products [O], light Polysubstituted Products Polysubstituted Products This compound->Polysubstituted Products E+ 4'-Hydroxyirenolone 4'-Hydroxyirenolone This compound->4'-Hydroxyirenolone H+ / Lewis Acid Troubleshooting_Logic Problem Observed Problem Observed Colored Impurity Colored Impurity Problem Observed->Colored Impurity Complex Mixture Complex Mixture Problem Observed->Complex Mixture 4'-OH Byproduct 4'-OH Byproduct Problem Observed->4'-OH Byproduct Inert Atmosphere? Inert Atmosphere? Colored Impurity->Inert Atmosphere? Possible Oxidation Protecting Group? Protecting Group? Complex Mixture->Protecting Group? Possible Over-reaction Mild Conditions? Mild Conditions? Complex Mixture->Mild Conditions? Possible Over-reaction Lewis Acids Present? Lewis Acids Present? 4'-OH Byproduct->Lewis Acids Present? Possible Demethylation

Technical Support Center: Refining Purification Protocols for Compound X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Compound X. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield during the purification of Compound X?

A1: Low yield can stem from several factors. The most common issues include incomplete extraction from the initial matrix, degradation of the compound during processing, or non-optimal parameters in your chromatography step. It is also possible that the compound is lost during solvent-solvent extractions or adheres irreversibly to glassware or purification media. We recommend performing a systematic review of each step in your protocol to identify potential losses.

Q2: I am observing multiple impurities in my final product. How can I improve the purity of Compound X?

A2: The presence of impurities suggests that the current purification strategy lacks the required selectivity. Consider implementing orthogonal purification techniques. For example, if you are using normal-phase chromatography, consider following it with a reverse-phase chromatography step. Additionally, optimizing the solvent gradient, flow rate, and column loading in your current chromatography method can significantly enhance separation. For persistent impurities, techniques like recrystallization or preparative HPLC may be necessary.

Q3: My purified Compound X appears to be unstable and degrades over time. What storage conditions are recommended?

A3: Stability issues are common for complex organic molecules. For Compound X, we recommend storage at -20°C or -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). The compound should be stored as a dry powder or in an anhydrous, aprotic solvent. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to perform stability studies under various conditions to determine the optimal storage protocol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Compound X.

Problem 1: Poor separation of Compound X from a closely related impurity during column chromatography.

Possible Cause Recommended Solution
Inappropriate stationary phaseSelect a stationary phase with a different selectivity. For example, if using a standard silica (B1680970) gel, consider an alumina (B75360) column or a bonded-phase silica (e.g., C18, diol, cyano).
Non-optimized mobile phasePerform small-scale experiments to screen different solvent systems. A change in solvent polarity or the addition of a modifier (e.g., a small percentage of acetic acid or triethylamine) can significantly alter selectivity.
Column overloadingReduce the amount of crude material loaded onto the column. Overloading leads to band broadening and decreased resolution.
Inconsistent packing of the columnEnsure the column is packed uniformly to avoid channeling. A well-packed column is critical for achieving good separation.

Problem 2: Compound X is not eluting from the chromatography column.

Possible Cause Recommended Solution
Compound is too polar for the mobile phaseIf using normal-phase chromatography, gradually increase the polarity of the mobile phase. In some cases, a very polar solvent like methanol (B129727) or a mixture containing a small amount of acid or base may be required.
Irreversible adsorption to the stationary phaseThis can occur if the compound is acidic or basic and interacts strongly with the stationary phase. Consider using a different stationary phase or adding a competitive agent to the mobile phase. For silica gel, adding a small amount of triethylamine (B128534) can help elute basic compounds.
Compound precipitated on the columnThis may happen if the compound has low solubility in the mobile phase. Try to dissolve the crude material in a stronger solvent before loading or change the mobile phase to one in which the compound is more soluble.

Quantitative Data Summary

The following tables summarize hypothetical data from different purification runs of Compound X to illustrate the impact of varying key parameters.

Table 1: Effect of Stationary Phase on Yield and Purity of Compound X

Stationary Phase Crude Material Loaded (mg) Purified Compound X (mg) Yield (%) Purity (%)
Silica Gel5003507095.2
Alumina (Neutral)5003256592.8
C18 Reverse Phase5004108298.5

Table 2: Optimization of Mobile Phase Gradient for Reverse-Phase HPLC Purification

Gradient Program Flow Rate (mL/min) Run Time (min) Yield (%) Purity (%)
20-80% Acetonitrile in Water10307597.1
30-70% Acetonitrile in Water10458198.9
40-60% Acetonitrile in Water15257299.2

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Compound X

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude Compound X in a minimal amount of the initial mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient to elute compounds of increasing polarity.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure Compound X.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Compound X.

Visualizations

The following diagrams illustrate a typical workflow for the purification of Compound X and a hypothetical signaling pathway that could be investigated with the purified compound.

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis & Isolation raw_material Raw Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check Purity Check (TLC/HPLC) fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation pure_compound Pure Compound X solvent_evaporation->pure_compound

Caption: Experimental workflow for the purification of Compound X.

signaling_pathway CompoundX Compound X Receptor Cell Surface Receptor CompoundX->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway involving Compound X.

How to handle 4'-O-Methylirenolone degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 4'-O-Methylirenolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. While specific degradation data for this compound is not extensively available, as an isoflavone (B191592) and a phenolic compound, its stability is expected to be influenced by factors common to this class of molecules. The following troubleshooting guides and FAQs are based on established principles for handling phenolic compounds to help you mitigate potential degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other phenolic compounds, this compound is susceptible to degradation from various factors, including:

  • pH: Variations in pH can significantly impact the stability of phenolic compounds.[1][2]

  • Temperature: High temperatures can accelerate degradation. Many phenolic compounds are thermolabile.[1][3]

  • Light: Exposure to light, particularly UV light, can induce degradation.[1][3][4]

  • Oxygen: The presence of oxygen can lead to auto-oxidation.[1][2]

  • Solvents: The choice of solvent and the presence of water can influence stability. For instance, hot alcohol extraction has been shown to cause deesterification of some isoflavone conjugates.[5][6]

  • Enzymatic Activity: The presence of enzymes in a sample matrix can lead to degradation.[1]

  • Metal Ions: Certain metal ions can catalyze degradation reactions.[1]

  • Long-term Storage: The stability of phenolic compounds can decrease over extended storage periods.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: For solid compounds, storage at -20°C is advisable.[7] For solutions, refer to the stability data for the specific solvent, but refrigerated (4°C) or frozen (-20°C or -80°C) temperatures are generally preferred.[8]

  • Protect from light: Store the compound in amber vials or other light-blocking containers.[3]

  • Use an inert atmosphere: For highly sensitive solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

Q3: How should I prepare stock solutions of this compound?

A3: When preparing stock solutions, consider the following:

  • Solvent Selection: Use high-purity solvents. For many isoflavones, solvents like DMSO, ethanol, or methanol (B129727) are common.[5] The optimal solvent may depend on the specific experimental requirements.

  • Avoid High Temperatures: If heating is required to dissolve the compound, use the lowest effective temperature for the shortest possible time.

  • Storage of Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at an appropriate low temperature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q4: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?

A4: Inconsistent results in cell-based assays can often be attributed to compound degradation or confounding factors in the experimental setup. Consider the following:

  • Phenol (B47542) Red in Media: Many standard cell culture media contain phenol red, a pH indicator that can act as a weak estrogen agonist. If your experiment is sensitive to estrogenic effects, use phenol red-free medium.[9]

  • Hormones in Serum: Fetal Bovine Serum (FBS) is a common media supplement that contains endogenous steroids. These can interfere with the activity of estrogenic compounds like isoflavones. It is highly recommended to use charcoal-stripped FBS to remove these hormones.[9]

  • Compound Stability in Media: this compound may degrade in the cell culture medium over the course of the experiment. It is advisable to conduct a time-course experiment to determine the compound's stability under your specific assay conditions.

  • Dose and Duration: The biological effects of isoflavones are often dependent on the dose and duration of exposure. A comprehensive dose-response and time-course experiment should be performed to identify the optimal experimental window.[9]

Q5: My analytical results (e.g., HPLC, LC-MS) show multiple peaks when I expect a single peak for this compound. Why is this happening?

A5: The appearance of unexpected peaks in your analytical chromatogram can indicate the presence of degradation products or impurities.

  • Review Sample Preparation: Degradation can occur during sample extraction and preparation. High temperatures or prolonged exposure to harsh conditions should be avoided.[6]

  • Check Storage Conditions: Improper storage of the stock compound or the prepared samples can lead to degradation. Ensure that samples are stored at low temperatures and protected from light.[3]

  • Mobile Phase pH: The pH of the mobile phase in liquid chromatography can influence the stability and ionization of the analyte. Ensure the mobile phase is compatible with this compound.

  • Identify Degradation Products: If degradation is suspected, techniques like LC-MS/MS can be used to identify the mass of the unknown peaks and propose potential degradation products.[10][11]

Data Presentation

Table 1: Factors Affecting the Stability of Phenolic Compounds and Recommended Mitigation Strategies

FactorPotential Effect on this compoundRecommended Mitigation Strategy
Temperature Accelerated degradation due to thermolabile nature.[1]Store at low temperatures (e.g., 4°C, -20°C, or -80°C). Avoid unnecessary exposure to high temperatures during experiments.[3]
Light Photodegradation, leading to loss of activity.[4]Store in amber vials or protect from light with aluminum foil. Work in a dimly lit environment when possible.[3]
pH Susceptible to degradation in non-optimal pH conditions.[2]Maintain a consistent and appropriate pH in solutions. Buffer solutions when necessary.
Oxygen Auto-oxidation, leading to structural changes.[1][2]Store solutions under an inert atmosphere (e.g., nitrogen, argon). Use freshly prepared solutions.
Solvent Hydrolysis or other solvent-mediated degradation.[5]Use high-purity, anhydrous solvents when possible. Evaluate compound stability in the chosen experimental solvent.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of compounds in solution.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Buffer

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking into Buffer: Spike the stock solution into your experimental buffer to achieve the final desired concentration.

  • Time-Point Sampling: Aliquot the solution into several amber vials, one for each time point. Store the vials under the exact conditions of your experiment (e.g., temperature, light exposure).

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench any further degradation by freezing at -80°C or by adding a quenching agent if appropriate.

  • Analytical Quantification: Analyze the samples from each time point using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of this compound remaining.[10]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.

Mandatory Visualizations

cluster_storage Storage & Preparation cluster_experiment Experimental Workflow cluster_qc Quality Control storage Store this compound Solid at -20°C, Protected from Light stock_prep Prepare Stock Solution (e.g., DMSO) storage->stock_prep aliquot Aliquot into Single-Use Vials stock_prep->aliquot hplc_check Verify Purity via HPLC stock_prep->hplc_check dilution Dilute to Working Concentration in Pre-warmed, Phenol Red-Free Media with Charcoal-Stripped FBS aliquot->dilution treatment Treat Cells dilution->treatment stability_test Perform Stability Test in Experimental Media dilution->stability_test incubation Incubate for Determined Time Course treatment->incubation analysis Endpoint Analysis incubation->analysis

Caption: Recommended workflow for handling this compound to minimize degradation.

cluster_pathways Potential Degradation Pathways compound This compound (Methoxy-Isoflavone) demethylation Demethylation compound->demethylation pH, Heat, Enzymes hydroxylation Hydroxylation compound->hydroxylation Oxidation (O2) ring_cleavage Ring Cleavage compound->ring_cleavage Light, Strong Oxidants product1 Irenolone (Loss of Methyl Group) demethylation->product1 product2 Hydroxylated Metabolites hydroxylation->product2 product3 Ring-Opened Products ring_cleavage->product3

Caption: Hypothetical degradation pathways for a methoxy-isoflavone like this compound.

start Inconsistent Experimental Results? check_storage Are stock solutions stored correctly? (-20°C, protected from light) start->check_storage check_media Are you using phenol red-free media and charcoal-stripped serum? check_storage->check_media Yes remediate_storage Correct storage procedures. Aliquot new stock solutions. check_storage->remediate_storage No check_stability Have you confirmed compound stability under assay conditions? check_media->check_stability Yes remediate_media Switch to appropriate media and serum. check_media->remediate_media No perform_stability_test Perform a time-course stability test. check_stability->perform_stability_test No end Problem Resolved check_stability->end Yes remediate_storage->end remediate_media->end perform_stability_test->end

Caption: Troubleshooting decision tree for investigating inconsistent experimental results.

References

Addressing low signal intensity in 4'-O-Methylirenolone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 4'-O-Methylirenolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low signal intensity for this compound in my mass spectrometry analysis?

Low signal intensity for a flavonoid-like compound such as this compound can stem from several factors throughout the analytical workflow. The most common issues include:

  • Sample-Related Issues:

    • Low Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1][2]

    • Ion Suppression/Matrix Effects: Other molecules in your sample matrix can interfere with the ionization of your target analyte, leading to a reduced signal.[1][3]

    • Improper Sample Preparation: Inefficient extraction, degradation of the compound, or the presence of contaminants can all negatively affect signal intensity.[1]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for your analyte.[1]

    • System Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, causing signal variability and loss.[1]

  • Mass Spectrometer (MS) Issues:

    • Contaminated Ion Source: Buildup of non-volatile salts and other residues on the ion source is a very common reason for signal loss.[1][4]

    • Suboptimal Ion Source Settings: Incorrect settings for parameters like spray voltage, gas flows, and temperature can result in inefficient ionization.[1]

    • Dirty Ion Optics: Contamination of the ion transfer optics can reduce the number of ions reaching the detector.[1]

    • Incorrect MS Settings: Suboptimal tuning parameters or incorrect precursor ion selection in MS/MS experiments can lead to low product ion signals.[1][4]

Q2: Should I use positive or negative ion mode for this compound analysis?

The optimal ionization mode can depend on the specific structure of the analyte. For flavonoids, both positive and negative ion modes can be effective.

  • Negative Ion Mode (-ESI): Generally, flavonoids, being phenolic compounds, are readily deprotonated, making negative ion mode a common choice, typically forming [M-H]⁻ ions.

  • Positive Ion Mode (+ESI): This mode can also be effective, usually forming [M+H]⁺ ions. It can provide complementary fragmentation information.[5][6] Some flavonoids might also form adducts with sodium [M+Na]⁺.[5][6]

It is recommended to test both modes to determine which provides a better signal-to-noise ratio for this compound.

Q3: How can I mitigate ion suppression when analyzing complex samples?

Ion suppression from matrix effects is a significant challenge.[3] Here are some strategies to address it:

  • Sample Dilution: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[6]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Sample Preparation: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering substances.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help compensate for signal suppression.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.

Step 1: Isolate the Problem Area (LC vs. MS)

  • Procedure: Perform an infusion analysis by directly introducing a standard solution of this compound into the mass spectrometer, bypassing the LC system.[1]

  • Interpretation:

    • Strong and Stable Signal: If you observe a good signal, the issue likely lies within your LC system (column, mobile phase, etc.).

    • Low Signal: If the signal is still low, the problem is with the mass spectrometer or the standard itself.

Step 2: Investigate the Mass Spectrometer

  • Action:

    • Check the instrument tuning and calibration.[2]

    • Inspect and clean the ion source.[1][4]

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1]

Step 3: Investigate the Liquid Chromatography

  • Action:

    • Check for leaks in the system.[1]

    • Ensure the column is in good condition and appropriate for flavonoid analysis.

    • Optimize the mobile phase composition (see Table 1).

Step 4: Investigate the Sample

  • Action:

    • Verify the concentration and integrity of your this compound standard.

    • Implement a more effective sample preparation protocol to remove matrix interferences.

Guide 2: Ion Source Cleaning and Maintenance

A contaminated ion source is a primary cause of declining signal intensity.[1] Regular cleaning is crucial for maintaining optimal performance.

General Cleaning Protocol (Always consult your instrument manual for specific instructions):

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.[1]

  • Remove the Ion Source: Carefully detach the ion source housing from the instrument.[1]

  • Disassemble Components: Disassemble the ion source components that are accessible for user maintenance, such as the spray shield, capillary, and sample cone.[1]

  • Clean the Components:

    • Sonciate the components in a sequence of solvents, for example:

      • 50:50 methanol:water

      • Methanol

      • Acetonitrile

    • For stubborn residues, a mild acidic or basic solution may be used, but always check for compatibility with the component materials.[1]

  • Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.[1]

  • Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.[1]

Data Presentation

Table 1: Common Mobile Phase Additives and Their Effects on Flavonoid Ionization
AdditiveTypical ConcentrationIonization Mode(s)Effect on SignalReference(s)
Formic Acid0.1%Positive & NegativeGenerally enhances signal, especially in positive mode.[6][7][8]
Acetic Acid0.1% - 1%Positive & NegativeCan improve signal, particularly in positive ESI.[6][7][8]
Ammonium Formate10 mMPositive & NegativeActs as a buffer to stabilize pH and can improve reproducibility.[6]
Ammonium Hydroxide0.1% - 20mMNegativeCan enhance deprotonation for certain flavonoids.[6][9][10]

Experimental Protocols

Protocol 1: General Sample Preparation for Flavonoid Analysis from Plant Material

This protocol can be adapted for the extraction of this compound.

  • Extraction:

    • Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

    • Add 1 mL of an appropriate extraction solvent (e.g., 70% ethanol (B145695) or methanol).[6]

    • Vortex the tube for 1 minute and sonicate for 30 minutes.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.[6]

  • Cleanup (Optional, if matrix effects are significant):

    • Use a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon) to remove interfering compounds.[3] Follow the manufacturer's instructions for conditioning, loading, washing, and eluting.

  • Final Preparation:

    • Evaporate the solvent from the supernatant/eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol/water with 0.1% formic acid).

Protocol 2: Enhancing Signal Intensity with Metal Complexation

For flavonoids that exhibit poor ionization, forming metal complexes can significantly enhance signal intensity.[11][12]

  • Reagent Preparation:

  • Complex Formation:

    • In a vial, mix your sample or standard solution with the metal salt and auxiliary ligand solutions. The optimal ratio will need to be determined empirically, but a 1:1:1 molar ratio of analyte:metal:ligand is a good starting point.

    • Allow the mixture to incubate at room temperature for a few minutes to facilitate complex formation.

  • Mass Spectrometry Analysis:

    • Infuse the complex solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Analyze in positive ion mode, looking for the [M(II)(flavonoid - H)L]⁺ complex, where L is the auxiliary ligand.[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Infusion Perform Infusion Analysis (Bypass LC) Start->Infusion LC_Problem Problem is in the LC System Infusion->LC_Problem Signal is Good MS_Problem Problem is in the MS or Standard Infusion->MS_Problem Signal is Low Check_LC Check for Leaks Inspect Column Optimize Mobile Phase LC_Problem->Check_LC Check_MS Tune & Calibrate MS Clean Ion Source Optimize Source Parameters MS_Problem->Check_MS Check_Sample Verify Standard Concentration Improve Sample Cleanup Check_LC->Check_Sample Check_MS->Check_Sample Resolved Signal Intensity Improved Check_Sample->Resolved

Caption: A flowchart for systematically troubleshooting low signal intensity.

ExperimentalWorkflow General Experimental Workflow for Flavonoid Analysis Sample Plant Material Extraction Solvent Extraction (e.g., 70% Methanol) Sample->Extraction Cleanup Sample Cleanup (SPE) (Optional) Extraction->Cleanup LC_MS LC-MS Analysis Cleanup->LC_MS Proceed Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A generalized workflow for the analysis of flavonoids from plant material.

References

Technical Support Center: Optimizing HPLC Separation for 4'-O-Methylirenolone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4'-O-Methylirenolone and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound and its isomers by HPLC?

The primary challenges stem from the high structural similarity between the isomers. This can lead to co-elution or poor resolution, making accurate quantification difficult. Since this compound is a flavonoid, issues common to this class of compounds, such as peak tailing due to interactions with the stationary phase, can also be expected. If chiral centers are present, enantiomers will not be separated on a standard achiral column, necessitating the use of chiral stationary phases.

Q2: What is a good starting point for developing an HPLC method for this compound?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water (acidified, e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating compounds with different polarities. Initial scouting runs at different temperatures (e.g., 25°C, 30°C, and 40°C) can help determine the optimal condition for resolution.[1]

Q3: When should I consider using a chiral HPLC column?

If this compound or its isomers are chiral (i.e., they are non-superimposable mirror images, or enantiomers), a chiral stationary phase (CSP) is necessary for their separation.[3][4][5] Standard achiral columns, like C18, will not resolve enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of flavonoid enantiomers and would be a logical choice to screen for this compound.[6]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

Poor resolution is a common problem when separating structurally similar isomers.

Troubleshooting Workflow for Poor Resolution:

PoorResolution Start Poor Resolution CheckSystem Check System Suitability (Standard Mixture) Start->CheckSystem OptimizeMobilePhase Optimize Mobile Phase CheckSystem->OptimizeMobilePhase System OK ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeMobilePhase->ChangeSolvent End Resolution Improved OptimizeMobilePhase->End Improved AdjustGradient Adjust Gradient Slope (Shallower Gradient) ChangeSolvent->AdjustGradient No Improvement ChangeSolvent->End Improved OptimizeTemp Optimize Temperature AdjustGradient->OptimizeTemp No Improvement AdjustGradient->End Improved ChangeColumn Change Stationary Phase (e.g., Phenyl, Cyano, Chiral) OptimizeTemp->ChangeColumn No Improvement OptimizeTemp->End Improved ChangeColumn->End

Caption: A logical workflow for troubleshooting poor peak resolution.

Solutions:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[2] Methanol, for instance, can offer different selectivity for aromatic compounds.[7]

    • pH: For ionizable compounds, adjusting the mobile phase pH with a buffer can alter the ionization state of the analytes and their interaction with the stationary phase, thus improving separation.

    • Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for the isomers to interact with the stationary phase, which can enhance resolution.

  • Adjust Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution.[1] However, the effect is compound-dependent, so it's best to test a range of temperatures.

  • Change Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different column chemistry.[2]

    • Phenyl-Hexyl Columns: These can offer alternative selectivity for aromatic compounds like flavonoids through π-π interactions.

    • Chiral Columns: If enantiomers are present, a chiral stationary phase is mandatory for their separation.[3][4][5]

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and the accuracy of integration.

Decision Tree for Peak Shape Problems:

PeakShape Start Poor Peak Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting SecondaryInteractions Secondary Interactions with Silanols? Tailing->SecondaryInteractions SolventMismatch Sample Solvent Stronger than Mobile Phase? Fronting->SolventMismatch ColumnOverloadTailing Column Overload? SecondaryInteractions->ColumnOverloadTailing No AddAcid Add Acidic Modifier (e.g., 0.1% Formic Acid) SecondaryInteractions->AddAcid Yes ReduceSampleLoadTailing Reduce Injection Volume or Sample Concentration ColumnOverloadTailing->ReduceSampleLoadTailing Yes ColumnOverloadFronting Column Overload? SolventMismatch->ColumnOverloadFronting No DissolveInMobilePhase Dissolve Sample in Initial Mobile Phase SolventMismatch->DissolveInMobilePhase Yes ReduceSampleLoadFronting Reduce Injection Volume ColumnOverloadFronting->ReduceSampleLoadFronting Yes

Caption: A decision tree to diagnose and solve common peak shape issues.

Solutions for Peak Tailing:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on flavonoids, causing tailing. Adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Severe column overload can also lead to peak fronting. Reduce the injection volume.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially in gradient elution.

  • Mobile Phase Instability:

    • Evaporation: Organic solvents can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.

    • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with the pump's performance.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature and ensure reproducibility.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates. Regular pump maintenance is crucial.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on Resolution (Rs)

Isomer PairMobile Phase A: Water + 0.1% Formic AcidMobile Phase B: AcetonitrileMobile Phase A: Water + 0.1% Formic AcidMobile Phase B: Methanol
Gradient Program 5-95% B in 30 min 5-95% B in 30 min
Isomer 1 vs. Isomer 21.21.6
Isomer 2 vs. Isomer 31.81.7

Note: These are hypothetical data for illustrative purposes.

Table 2: Illustrative Effect of Column Temperature on Resolution (Rs) and Retention Time (tR)

IsomerTemperature: 25°CTemperature: 40°C
Parameter tR (min) Rs
Isomer 115.2
Isomer 215.81.1
Isomer 317.01.9

Note: These are hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Screening

This protocol provides a starting point for separating this compound and its isomers on a standard achiral column.

Workflow for General RP-HPLC Method Development:

RPHPLC_Workflow Prep Sample Preparation (Dissolve in Mobile Phase A/B mixture) Column Column: C18, 250 x 4.6 mm, 5 µm Prep->Column MobilePhase Mobile Phase: A: Water + 0.1% Formic Acid B: Acetonitrile Column->MobilePhase Gradient Gradient Elution: 5% B to 95% B in 30 min MobilePhase->Gradient Parameters Flow Rate: 1.0 mL/min Column Temp: 30°C Injection Vol: 10 µL Detection: UV @ 280 nm Gradient->Parameters Analysis Data Analysis: Assess Peak Shape & Resolution Parameters->Analysis Optimization Optimize based on Troubleshooting Guides Analysis->Optimization

Caption: A standard workflow for developing a reversed-phase HPLC method.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (to be optimized).

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal wavelength with DAD; start with a common wavelength for flavonoids, such as 280 nm.

    • Gradient Program (starting point):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40.1-45 min: 5% B (re-equilibration).

  • Sample Preparation:

    • Dissolve the sample in a mixture of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol is a starting point for separating enantiomers of this compound.

  • Instrumentation:

    • Same as Protocol 1.

  • Column:

    • Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based, such as Chiralcel® or Chiralpak® series).

  • Mobile Phase (Normal Phase Mode is common for chiral separations):

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol (IPA) or Ethanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: As determined from Protocol 1.

    • Isocratic Elution (starting point):

      • Begin with a mixture such as 90:10 (v/v) n-Hexane:IPA. Adjust the ratio to optimize resolution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

References

Validation & Comparative

Comparative analysis of 4'-O-Methylirenolone vs. other phenalenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenalenones are a class of polycyclic aromatic compounds that have garnered significant attention in the scientific community due to their broad spectrum of biological activities.[1] While the specific compound 4'-O-Methylirenolone remains largely uncharacterized in publicly available literature, this guide provides a comparative analysis of a representative and well-studied phenalenone, Sclerotiorin, against other relevant compounds, supported by experimental data and detailed protocols.

Introduction to Phenalenones

Phenalenones are characterized by a fused three-ring system and are produced by various fungi and plants.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them promising candidates for drug discovery and development.[1][2] The mechanism of action for many phenalenones involves the inhibition of key cellular signaling pathways.[1]

Comparative Analysis of Sclerotiorin

Sclerotiorin is an azaphilone pigment originally isolated from Penicillium sclerotiorum.[3] It has demonstrated potent biological effects, making it an excellent candidate for a comparative analysis within the phenalenone class.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity of Sclerotiorin
CompoundTargetIC50 ValueReference
SclerotiorinAldose Reductase0.4 µM[3][4]
SclerotiorinLipoxygenase4.2 µM[3][4]
Table 2: Antimicrobial Activity of Sclerotiorin
CompoundOrganismMIC ValueReference
SclerotiorinBacillus subtilis0.16 µM[5]
SclerotiorinBacillus cereus0.31 µM[5]
SclerotiorinSarcina lutea0.31 µM[5]
Table 3: Cytotoxic Activity of Sclerotiorin
CompoundCell LineActivityReference
SclerotiorinColon Cancer (HCT-116)Induces apoptosis[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compound (e.g., Sclerotiorin) is dissolved in a suitable solvent like DMSO and serially diluted in the culture medium to the desired concentrations. The cells are then treated with these dilutions.[8]

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.[8]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl.[7][8]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Plate Preparation: A 96-well plate is prepared with serial dilutions of the test compound in a suitable broth medium.[9]

  • Inoculation: A standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) is added to each well.[9]

  • Controls: Growth (broth and inoculum) and sterility (broth only) controls are included.[9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[9]

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on fresh agar. The MBC is the lowest concentration that prevents any growth on the agar.[9]

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture and Treatment: Macrophages are cultured and treated with various concentrations of the test compound before being stimulated with LPS.

  • Nitrite (B80452) Measurement: The accumulated nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Data Analysis: A decrease in nitrite levels in the treated cells compared to the LPS-stimulated control indicates anti-inflammatory activity.[1]

Signaling Pathways and Mechanisms of Action

Phenalenone derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

Apoptosis Induction by Sclerotiorin in Colon Cancer Cells

Sclerotiorin has been shown to induce apoptosis in HCT-116 colon cancer cells.[3][6] This process involves the activation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[3] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[6]

Sclerotiorin_Apoptosis_Pathway Sclerotiorin Sclerotiorin BAX BAX Activation Sclerotiorin->BAX BCL2 BCL-2 Downregulation Sclerotiorin->BCL2 Caspase3 Caspase-3 Activation BAX->Caspase3 BCL2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sclerotiorin-induced apoptosis pathway in colon cancer cells.

General Workflow for Cytotoxicity and Antimicrobial Evaluation

The process of evaluating a novel phenalenone derivative involves a series of steps from synthesis or isolation to the determination of its biological activity.

Experimental_Workflow Start Compound Synthesis/ Isolation Characterization Structural Characterization (NMR, MS) Start->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Characterization->AntiInflammatory DataAnalysis Data Analysis (IC50, MIC determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism

Caption: General experimental workflow for evaluating phenalenone bioactivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific efficacy data for 4'-O-Methylirenolone and its parent compound, Irenolone. Therefore, this guide provides a comparative analysis based on the biological activities of structurally related tricyclic pyrone and benzopyran derivatives. The insights into the potential effects of 4'-O-methylation are derived from studies on analogous compound classes, such as flavonoids.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound class.

Introduction to Irenolone and the Significance of 4'-O-Methylation

Irenolone is a polycyclic aromatic compound featuring a tricyclic pyrone core. While its specific biological activities are not yet documented, the pyrone and benzopyran structural motifs are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory effects.

The modification of a molecule through methylation, such as the addition of a methyl group at the 4'-O position, can significantly alter its physicochemical properties and biological efficacy. In similar phenolic compounds like flavonoids, 4'-O-methylation has been observed to:

  • Enhance Metabolic Stability and Bioavailability: Methylation can protect the hydroxyl group from rapid metabolism in the body, leading to a longer half-life and increased overall exposure.

  • Modulate Biological Activity: The effect of methylation on bioactivity is target-dependent. For some anticancer compounds, methylation has been shown to enhance potency. Conversely, for antioxidant activity that relies on hydrogen donation from a hydroxyl group, methylation can lead to a decrease in radical scavenging capacity.

Given the absence of direct data, this guide will focus on the efficacy of structurally similar tricyclic pyrones and benzopyrans to provide a relevant comparative framework.

Comparative Efficacy of Structurally Related Compounds

The following sections detail the anticancer and anti-inflammatory activities of selected tricyclic pyrone and benzopyran derivatives.

Anticancer Activity of Tricyclic Pyrone Analogs

A number of novel tricyclic pyrone derivatives, specifically pentahydro-3-aryl-1-oxopyrano[4,3-b][1]benzopyrans, have demonstrated significant antitumor properties. These compounds have been shown to inhibit both DNA synthesis and cell growth in cancer cell lines.

Table 1: Anticancer Activity of Tricyclic Pyrone Analogs against Murine Leukemia (L1210) Cells

Compound IDAryl GroupIC50 (µM) for DNA Synthesis (2h)IC50 (µM) for Cell Growth (4 days)Reference
Compound A 3,4-dimethoxyphenyl~8.5~1.1[1]
Compound B 3-pyridyl~8.5~1.1[1]
H10 3-pyridyl101.5[2]
Vincristine (Control) ->100.005[2]

IC50 values represent the concentration of a compound that is required for 50% inhibition.

Anti-inflammatory Activity of Benzopyran Derivatives

Several classes of benzopyran derivatives have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown efficacy in various in vivo models of inflammation.

Table 2: Anti-inflammatory Activity of Selected Benzopyran Derivatives

Compound ClassModelKey FindingsReference
N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides Carrageenan-induced rat paw edemaActive anti-inflammatory agents, comparable to piroxicam.[3]
N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides Acetic acid-induced peritonitis in ratsActive anti-inflammatory agents, comparable to piroxicam.[3]
Prenylated Benzopyran (BP-2) ob/ob mice (metabolic inflammation)Improved glucose and triglyceride levels; suppressed T-lymphocyte/macrophage infiltration.[4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

In Vitro Anticancer Assays
  • Cell Culture: Murine leukemia (L1210) or other relevant cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Growth Inhibition Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 4 days).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated from the dose-response curve.

  • DNA Synthesis Inhibition Assay:

    • Cancer cells are treated with the test compounds for a short duration (e.g., 2 hours).

    • A radiolabeled nucleoside, such as [³H]thymidine, is added to the culture medium.

    • During DNA synthesis, the radiolabeled thymidine (B127349) is incorporated into the newly synthesized DNA.

    • After a set incubation time, the cells are harvested, and the DNA is precipitated.

    • The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

    • A reduction in radioactivity compared to untreated control cells indicates inhibition of DNA synthesis. The IC50 value is then determined.

  • Tubulin Polymerization Assay:

    • Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

    • The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution.

    • This change in turbidity is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

    • Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance compared to a control. The IC50 for inhibition can be calculated.

In Vivo Anti-inflammatory Assays
  • Carrageenan-Induced Paw Edema in Rats:

    • A pre-measured dose of the test compound or a control vehicle is administered to the rats (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

  • Acetic Acid-Induced Peritonitis in Rats:

    • The test compound or a control is administered to the animals.

    • After a set period, an intraperitoneal injection of acetic acid is given to induce peritoneal inflammation, leading to an increase in vascular permeability and leukocyte migration into the peritoneal cavity.

    • After a specified time, the animals are euthanized, and the peritoneal cavity is washed with saline.

    • The peritoneal fluid is collected, and the total number of leukocytes is counted using a hemocytometer.

    • A reduction in the number of leukocytes in the peritoneal fluid of treated animals compared to the control group indicates anti-inflammatory activity.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anticancer activity of the studied tricyclic pyrones appears to be mediated through the disruption of microtubule dynamics, a critical process in cell division.

anticancer_pathway cluster_drug Tricyclic Pyrone (e.g., H10) cluster_cell Cancer Cell H10 H10 Tubulin Tubulin H10->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Anticancer mechanism of tricyclic pyrones.

The anti-inflammatory action of the prenylated benzopyran BP-2 is linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.

anti_inflammatory_pathway cluster_drug Benzopyran (BP-2) cluster_cell Cell Nucleus BP2 BP2 PPARs PPARα, PPARβ/δ, PPARγ BP2->PPARs Activates Gene_Expression Modulation of Gene Expression PPARs->Gene_Expression Anti_inflammatory_Effects Anti-inflammatory Effects Gene_Expression->Anti_inflammatory_Effects

Caption: Anti-inflammatory mechanism of BP-2.

Experimental Workflow

The general workflow for evaluating the efficacy of novel compounds, from in vitro screening to in vivo testing, is depicted below.

experimental_workflow Compound_Synthesis Compound Synthesis (e.g., Tricyclic Pyrones) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, DNA Synthesis) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (Based on IC50 values) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization) Lead_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy Testing (e.g., Animal Models of Cancer/Inflammation) Mechanism_of_Action->In_Vivo_Testing Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Testing->Data_Analysis

Caption: Drug discovery and evaluation workflow.

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of structurally related tricyclic pyrones and benzopyrans provides a strong foundation for inferring its potential biological activities. The tricyclic pyrone core is associated with potent anticancer effects, primarily through the inhibition of DNA synthesis and disruption of microtubule dynamics. The benzopyran scaffold is found in compounds with significant anti-inflammatory properties, often mediated by the activation of PPARs.

The introduction of a 4'-O-methyl group could potentially enhance the in vivo efficacy of an Irenolone-based compound by improving its metabolic stability and bioavailability. However, its impact on the intrinsic activity would need to be empirically determined. Further research involving the synthesis and biological evaluation of this compound and Irenolone is warranted to elucidate their specific therapeutic potential.

References

Peer-reviewed studies validating 4'-O-Methylirenolone's effects

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed studies validating the biological effects of 4'-O-Methylirenolone could be identified. While the compound is cataloged in chemical databases, its biological activity and potential therapeutic effects are not documented in published research, precluding the creation of a comparative guide at this time.

This compound, also known by its systematic name 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, is listed in chemical repositories such as PubChem. Commercial suppliers also list the molecule as an "inhibitor" available for research purposes, suggesting a potential for biological activity. However, a thorough review of scholarly databases yielded no peer-reviewed articles presenting experimental data, detailing its mechanism of action, or comparing its performance against other compounds.

The absence of published research makes it impossible to fulfill the request for a detailed comparison guide. Such a guide would require access to quantitative data from controlled experiments, established experimental protocols, and elucidated signaling pathways, none of which are available in the public domain for this compound.

Further searches for related compounds, including "irenolone derivatives," also failed to provide any specific information on the methylated form . The retrieved studies focused on broader, structurally distinct chemical classes, such as quinolones and various steroids, and did not mention or allude to this compound.

The creation of a scientifically accurate and objective comparison guide for this compound is not feasible due to the lack of peer-reviewed experimental evidence. Researchers, scientists, and drug development professionals are advised that any investigation into the effects of this compound would be entering uncharted territory, without the support of prior published research. Future studies are necessary to determine the biological profile of this compound before any comparative analysis can be made.

A Comparative Guide to the Certified Reference Standard of 4'-O-Methylirenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the newly established certified reference standard (CRS) for 4'-O-Methylirenolone against common in-house standards. It includes detailed experimental protocols and comparative data to support its superior quality and reliability for quantitative analysis and research applications.

Introduction

This compound is a methylated isoflavone, a class of compounds known for their potential biological activities. As research into the therapeutic potential of this compound expands, the need for a highly pure and well-characterized reference standard has become critical for accurate quantification and reproducible experimental results. This certified reference standard has been established following the principles outlined in ISO Guide 34 and ISO Guide 35, ensuring its traceability, homogeneity, and stability.

This document outlines the certification process and compares the performance of this CRS with that of a typical in-house, non-certified reference material.

Comparative Analysis

The certified reference standard of this compound offers significant advantages in terms of purity, characterization, and stability, which are crucial for obtaining reliable and reproducible data in research and drug development.

The following tables summarize the quantitative data for the this compound Certified Reference Standard (CRS) and a representative In-House Standard.

Table 1: Purity and Impurity Profile

ParameterThis compound CRSIn-House StandardMethod
Purity Assay (by mass balance) 99.85% ± 0.10% 98.2%Mass Balance
Purity by HPLC-UV (260 nm)99.9%98.5%HPLC-UV
Total Impurities< 0.15%1.8%HPLC-UV, LC-MS
Residual Solvents< 0.05%< 0.5%Headspace GC-MS
Water Content (Karl Fischer)0.08%0.9%Karl Fischer Titration
Loss on Drying< 0.1%0.4%Gravimetric

Table 2: Stability Assessment (12-month study)

ConditionThis compound CRS (Purity Change)In-House Standard (Purity Change)
Long-term (5°C ± 3°C) < 0.1% -0.8%
Accelerated (25°C ± 2°C, 60% ± 5% RH) -0.2% -2.5%
Photostability (ICH Q1B) Stable Significant Degradation

Experimental Protocols

Detailed methodologies for the key experiments performed during the certification of this compound CRS are provided below.

The purity of the this compound CRS was determined by the mass balance method, which accounts for all major components, including the main compound, related impurities, water content, and residual solvents. The purity is calculated as:

Purity (%) = (100 - % Impurities - % Water Content - % Residual Solvents)

  • Chromatographic Purity (HPLC-UV):

    • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Water Content (Karl Fischer Titration):

    • Instrument: Mettler Toledo C30S Karl Fischer Titrator.

    • Reagent: Hydranal™-Composite 5.

    • Sample Amount: Approximately 50 mg, accurately weighed.

  • Residual Solvents (Headspace GC-MS):

    • Instrument: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm).

    • Oven Program: 40°C (5 min), then ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium.

Stability studies were conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

  • Long-Term Stability: Samples were stored at 5°C ± 3°C and tested at 0, 3, 6, 9, and 12 months.

  • Accelerated Stability: Samples were stored at 25°C ± 2°C and 60% ± 5% relative humidity (RH) and tested at 0, 1, 3, and 6 months.

  • Photostability: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Mandatory Visualizations

G cluster_0 Material Preparation & Homogeneity cluster_1 Characterization & Purity cluster_2 Stability & Certification A Synthesis & Purification of this compound B Homogeneity Assessment (n=10) A->B C Structural Elucidation (NMR, MS) B->C D Purity by HPLC-UV B->D E Water Content (Karl Fischer) B->E F Residual Solvents (GC-MS) B->F G Mass Balance Calculation D->G E->G F->G H Long-Term Stability Study G->H I Accelerated Stability Study G->I J Uncertainty Evaluation (ISO GUM) H->J I->J K Issuance of Certificate of Analysis J->K

Caption: Workflow for Establishing the Certified Reference Standard.

G A Inflammatory Stimulus (e.g., LPS) B TLR4 Receptor A->B C MyD88 B->C D MAPK Cascade (p38, JNK, ERK) C->D Activates E NF-κB Activation C->E Activates D->E F Pro-inflammatory Cytokine Production (TNF-α, IL-6) E->F Induces G This compound G->D Inhibits G cluster_0 Certified Reference Standard cluster_1 In-House Standard CRS This compound CRS Purity_CRS High Purity (99.85%) CRS->Purity_CRS Stability_CRS Demonstrated Stability CRS->Stability_CRS Traceability_CRS Metrological Traceability CRS->Traceability_CRS IHS In-House Standard Purity_IHS Lower Purity (~98%) IHS->Purity_IHS Stability_IHS Unknown/Lower Stability IHS->Stability_IHS Traceability_IHS No Traceability IHS->Traceability_IHS

Reproducibility of Bioassay Results for 4'-O-Methylirenolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available bioassay data for 4'-O-Methylirenolone is currently challenging due to a lack of specific published studies on this particular compound. Extensive searches have not yielded quantitative bioassay results, detailed experimental protocols, or reproducibility studies directly pertaining to this compound. The scientific literature readily provides data for structurally related compounds, such as 4-O-methylhonokiol, which also possess anti-inflammatory and anticancer properties.

This guide, therefore, will focus on providing a framework for evaluating the bioactivity of compounds like this compound by presenting standardized experimental protocols and data interpretation strategies based on research on analogous molecules. The methodologies and signaling pathways described below are commonly employed in the field and would be applicable for the investigation of this compound's biological effects.

I. Standardized Bioassays for Anti-Inflammatory Activity

A common and reproducible method for assessing the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Key Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted preliminary screening tool for anti-inflammatory drug discovery.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Quantification of Nitric Oxide: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

  • Data Analysis: The inhibitory effect of the compound is expressed as the concentration that inhibits 50% of the NO production (IC50).

Data Presentation: Hypothetical Comparative Data for Anti-Inflammatory Activity

The following table illustrates how data for this compound could be presented in comparison to a known anti-inflammatory agent and a related compound, 4-O-methylhonokiol. Please note that the data for this compound is hypothetical and for illustrative purposes only.

CompoundIC50 for NO Inhibition (µM) in RAW 264.7 cellsReference Compound
This compound Data Not AvailableIndomethacin (Positive Control)
4-O-methylhonokiol9.8[1]

II. Standardized Bioassays for Anticancer Activity

The cytotoxic effect of a compound on cancer cells is a primary indicator of its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Key Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A relevant cancer cell line (e.g., human oral squamous cell carcinoma PE/CA-PJ41) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

  • Treatment: Cells are treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Data Presentation: Hypothetical Comparative Data for Anticancer Activity

This table demonstrates how the anticancer activity of this compound could be compared with a known chemotherapeutic agent and a related compound. The data for this compound is hypothetical.

CompoundCell LineIC50 (µM)Reference Compound
This compound Data Not AvailableData Not AvailableDoxorubicin (Positive Control)
4-O-methylhonokiolPE/CA-PJ41 (Oral Cancer)1.25

III. Key Signaling Pathways in Inflammation and Cancer

The biological effects of compounds like this compound are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for designing further experiments.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activation

Caption: Simplified NF-κB signaling pathway in inflammation.

2. MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. In the context of inflammation, the p38 and JNK pathways are often activated by stress stimuli and pro-inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Inflammatory Response Cell Proliferation Apoptosis TranscriptionFactors->Response

Caption: General overview of the MAPK signaling cascade.

IV. Experimental Workflow for Bioactivity Screening

A systematic approach is necessary to evaluate the biological activity of a novel compound and to ensure the reproducibility of the results.

Experimental_Workflow A Compound Isolation/ Synthesis B Primary Screening (e.g., NO Inhibition Assay) A->B C Dose-Response & IC50 Determination B->C D Cytotoxicity Assay (e.g., MTT) C->D E Secondary Assays (e.g., Cytokine ELISAs) D->E F Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK pathways) E->F G In Vivo Studies F->G

Caption: A typical workflow for screening bioactive compounds.

V. Reproducibility of Bioassay Results

The reproducibility of bioassay results is paramount in scientific research. Several factors can influence the variability of experimental outcomes:

  • Cell Line Authenticity and Passage Number: Using authenticated cell lines and maintaining a consistent, low passage number is critical.

  • Reagent Quality: Variations in the quality and lot of reagents such as media, sera, and stimulating agents (e.g., LPS) can lead to different results.

  • Experimental Conditions: Strict adherence to protocols, including incubation times, cell densities, and instrument calibration, is necessary.

  • Data Analysis: Employing standardized methods for data normalization and statistical analysis is essential for comparing results across different experiments and laboratories.

To ensure reproducibility, it is recommended that multiple independent experiments are performed, and the results are reported with appropriate statistical measures of variance (e.g., standard deviation or standard error of the mean).

References

Statistical Analysis of 4'-O-Methylirenolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-O-Methylirenolone is a novel derivative of Irenolone (2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one), a naturally occurring phenylnaphthalene found in some plant species. While direct experimental data on this compound is not yet available in published literature, its structural similarity to other phenalenone and phenylnaphthalene compounds suggests potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This guide provides a comparative analysis of the predicted efficacy of this compound against established therapeutic agents and structurally related compounds. The data presented is based on the known activities of these related molecules, offering a predictive framework for future in-vitro and in-vivo evaluations.

Comparative Data on Anticancer Activity

The cytotoxic potential of this compound is predicted based on the activity of other phenalenone and naphthalene (B1677914) derivatives. The following table compares the half-maximal inhibitory concentration (IC50) values of relevant compounds against various cancer cell lines. Doxorubicin, a widely used chemotherapy agent, is included as a reference.[1][2][3][4][5]

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (Predicted) MCF-7 (Breast), A549 (Lung), HeLa (Cervical)-Doxorubicin2.5 (MCF-7)[1][2]
Doxorubicin> 20 (A549)[1][2]
Doxorubicin1.0 - 2.9 (HeLa)[1][5]
Phenalenone Derivative (SDU Red) MDA-MB-231 (Breast)Phototherapeutic Index > 76--
2-Phenylnaphthalene Derivative (PNAP-6h) MCF-7 (Breast)4.8--

Comparative Data on Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the activities of other naphthalene derivatives and related polyphenolic compounds. The table below presents a comparison of the predicted activity of this compound with the known anti-inflammatory drug Indomethacin.

CompoundAssayPredicted IC50 (µM)Reference CompoundIC50 (µM)
This compound (Predicted) Nitric Oxide (NO) Production in RAW 264.7 Macrophages-Indomethacin~18-26 (COX-1/2 inhibition)[6]
Lawsonaphthoate A (Naphthalene derivative) Superoxide Anion Generation in Human Neutrophils1.90 µg/mL--
Luteolin Superoxide Anion Generation in Human Neutrophils0.75 µg/mL--

Experimental Protocols

In-Vitro Cytotoxicity Screening: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[5][7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In-Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[10]

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent to each well.[10]

  • Incubation and Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[10]

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.

Mandatory Visualization

Signaling Pathway Diagrams

The predicted anticancer and anti-inflammatory activities of this compound are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

G cluster_0 Anticancer Mechanism 4_O_Methylirenolone_AC This compound IKK_AC IKK 4_O_Methylirenolone_AC->IKK_AC Inhibition IκBα_AC IκBα IKK_AC->IκBα_AC Phosphorylation (Inhibited) NF_κB_AC NF-κB (p65/p50) IκBα_AC->NF_κB_AC Sequesters Nucleus_AC Nucleus NF_κB_AC->Nucleus_AC Translocation (Blocked) Gene_Expression_AC Gene Expression (Proliferation, Anti-apoptosis) Nucleus_AC->Gene_Expression_AC Transcription (Downregulated)

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound in cancer cells.

G cluster_1 Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK MAPKK->MAPK AP1_NFκB AP-1/NF-κB MAPK->AP1_NFκB 4_O_Methylirenolone_AI This compound 4_O_Methylirenolone_AI->MAPK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) AP1_NFκB->Inflammatory_Genes

Caption: Predicted inhibition of the MAPK signaling pathway by this compound in macrophages.

Experimental Workflow Diagram

G cluster_2 In-Vitro Screening Workflow Start Start Cell_Culture Cell Culture (Cancer/Macrophage) Start->Cell_Culture Compound_Treatment Compound Treatment (this compound) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay Assay (MTT or Griess) Incubation->Assay Data_Analysis Data Analysis (IC50/NO Inhibition) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in-vitro screening of this compound.

References

Safety Operating Guide

Proper Disposal of 4'-O-Methylirenolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring a safe and compliant laboratory environment. For a research compound like 4'-O-Methylirenolone, a conservative approach to disposal is essential in the absence of comprehensive hazard data. This guide provides procedural, step-by-step information for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the information for the parent compound, irenolone, the following precautions should be taken:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

    • Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[1]

    • Body Protection: A lab coat is required to prevent skin contact. For larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[1]

  • Ventilation: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust.[1]

  • Storage: Store this compound in a tightly sealed, suitable container in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Procedures

The primary principle for disposing of a research chemical without a specific SDS is to treat it as hazardous waste.[2] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3]

  • Waste Characterization and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[2]

    • This includes unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, filter paper).[3]

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. For instance, keep organic solids and solutions separate from aqueous and corrosive wastes.[3]

  • Containerization and Labeling:

    • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[4] For solid waste, a wide-mouthed plastic container is often suitable.[3]

    • Ensure the container is clean and in good condition. If reusing a chemical bottle, all original labels must be completely removed or defaced.[4]

    • Affix a "Hazardous Waste" label to the container immediately.[2]

    • The label must include the full chemical name ("this compound"), the approximate quantity of the waste, the date the waste was first added, and the name of the generating lab or researcher.[4]

  • Waste Accumulation and Storage:

    • Collect all materials contaminated with this compound in the designated hazardous waste container.

    • Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the SAA is inspected regularly for leaks or any deterioration of the containers.[3]

  • Arranging for Professional Disposal:

    • Once the waste container is full or you have no more of this waste to discard, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[2]

    • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Personal Protection: Before cleaning, don the appropriate PPE as described above.[1]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, carefully sweep to avoid creating dust.[1]

  • Cleanup: Carefully scoop up the absorbed material or the solid spill and place it in the designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Data Presentation

Parameter Guideline Regulatory Consideration
Waste Classification Hazardous Waste (Assumed)Must be managed according to EPA (RCRA) and local regulations.
Disposal Method Professional Disposal via EHSDo not dispose in regular trash or down the drain.[3]
Container Type Chemically compatible, leak-proof, with a secure lid.[4]Must be in sound condition and properly sealed.
Labeling "Hazardous Waste", full chemical name, quantity, date.[2][4]Required for proper identification and safe handling.
Storage Designated Satellite Accumulation Area (SAA).[3]Accumulation time limits and quantity restrictions may apply.
Spill Residue Dispose of as hazardous waste.All contaminated materials must be properly containerized.

Experimental Protocols

Currently, there are no established experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. The safest and most compliant procedure is to manage it as hazardous waste for professional disposal.

Mandatory Visualization

Chemical_Disposal_Workflow start Waste Generated (this compound) is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow SDS Section 13 (Disposal Considerations) is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No select_container Select Compatible Container follow_sds->select_container treat_as_hazardous->select_container label_container Label Container as 'Hazardous Waste' select_container->label_container add_waste Add Waste to Container label_container->add_waste store_in_saa Store in Satellite Accumulation Area (SAA) add_waste->store_in_saa contact_ehs Contact EHS for Disposal Pickup store_in_saa->contact_ehs end Waste Disposed Compliantly contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-O-Methylirenolone
Reactant of Route 2
Reactant of Route 2
4'-O-Methylirenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.